Cystothiazole A
Description
This compound has been reported in Cystobacter fuscus and Apis cerana with data available.
a bithiazole-type antibiotic isolated from Cystobacter fuscus; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26N2O4S2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-(2-propan-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |
InChI |
InChI=1S/C20H26N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-13,16H,1-6H3/b8-7+,17-9+/t13-,16+/m1/s1 |
InChI Key |
LRTJMINIVSPVMX-ZVJWTWILSA-N |
Isomeric SMILES |
C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)C)OC)/C(=C\C(=O)OC)/OC |
Canonical SMILES |
CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC |
Synonyms |
cystothiazole A cystothiazole-A |
Origin of Product |
United States |
Foundational & Exploratory
Cystothiazole A: A Deep Dive into a Myxobacterial Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystothiazole A, a novel bithiazole-type antibiotic, is a secondary metabolite isolated from the myxobacterium Cystobacter fuscus. This technical guide provides a comprehensive overview of its discovery, biosynthesis, and mechanism of action. Notably, this compound exhibits potent antifungal activity and demonstrates inhibitory effects on human tumor cells, while remaining inactive against bacteria. Its primary mode of action involves the inhibition of the mitochondrial electron transport chain, specifically at Complex III (the cytochrome b-c1 complex). This document summarizes the available data, outlines relevant experimental methodologies, and presents key pathways and workflows through detailed diagrams to facilitate further research and drug development efforts.
Introduction
Myxobacteria are increasingly recognized as a prolific source of novel secondary metabolites with diverse biological activities. In the course of screening for bioactive compounds, this compound was discovered from a strain of Cystobacter fuscus. Structurally, it belongs to the β-methoxyacrylate class of antifungals, sharing similarities with myxothiazol. However, preliminary studies indicate that this compound possesses a more potent antifungal profile and lower cytotoxicity compared to myxothiazol, highlighting its potential as a lead compound for the development of new antifungal therapeutics.[1][2][3]
Discovery and Isolation
This compound was first isolated from the culture broth of Cystobacter fuscus (strain AJ-13278). The producing organism was identified through morphological and physiological characteristics. The isolation of this compound involves a multi-step process beginning with the fermentation of C. fuscus, followed by extraction and chromatographic purification.
Fermentation and Isolation Workflow
The following diagram outlines a general workflow for the production and isolation of this compound from Cystobacter fuscus.
References
The Structural Elucidation of Cystothiazole A: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Cystothiazole A, a potent antifungal and cytotoxic agent isolated from the myxobacterium Cystobacter fuscus, represents a significant member of the bithiazole class of natural products. Its unique structural features and promising biological activity have garnered considerable interest in the scientific community. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic and chemical methods employed to unravel its molecular architecture.
Spectroscopic Characterization
The initial characterization of this compound involved a suite of spectroscopic techniques to determine its molecular formula, functional groups, and the connectivity of its atoms.
Mass Spectrometry
High-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in establishing the molecular formula of this compound as C₂₀H₂₆N₂O₄S₂.[1] The observation of a pseudomolecular ion peak ([M+H]⁺) at m/z 423 confirmed the molecular weight.[1]
Table 1: Mass Spectrometry Data for this compound
| Ionization Method | Mass Analyzer | Formula | Calculated Mass | Observed [M+H]⁺ |
| FAB | High-Resolution MS | C₂₀H₂₆N₂O₄S₂ | 422.1286 | 423 |
A proposed fragmentation pathway for this compound in FAB-MS is depicted below. The soft ionization nature of FAB leads to minimal fragmentation, with the primary observed ion being the protonated molecule.
Caption: Proposed FAB-MS Protonation of this compound.
UV-Visible and Infrared Spectroscopy
The UV-Visible spectrum of this compound in methanol exhibited absorption maxima that are characteristic of its conjugated bithiazole chromophore.[1] The infrared (IR) spectrum provided key information about the functional groups present, with notable absorption bands indicating the presence of an α,β-unsaturated ester at 1705 cm⁻¹ and 1625 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive one- and two-dimensional NMR spectroscopy, including ¹H NMR, ¹³C NMR, HETCOR, HMBC, and NOE difference spectroscopy, was pivotal in assembling the planar structure of this compound.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |
| 1 | 167.2 | |
| 2 | 118.0 | 7.49 (s) |
| 3 | 161.8 | |
| 4 | 40.5 | 3.12 (dd, 10.0, 4.0) |
| 5 | 78.2 | 3.85 (d, 4.0) |
| 6 | 13.6 | 1.25 (d, 7.0) |
| 7 | 135.2 | 5.30 (dq, 10.0, 7.0) |
| 8 | 128.9 | 5.68 (d, 10.0) |
| 9 | 148.9 | |
| 10 | 115.8 | 7.18 (s) |
| 11 | 165.1 | |
| 12 | 120.2 | 7.35 (s) |
| 13 | 170.8 | |
| 14 | 34.5 | 3.10 (sept, 7.0) |
| 15 | 22.7 | 1.28 (d, 7.0) |
| 16 | 22.7 | 1.28 (d, 7.0) |
| 1-OCH₃ | 51.5 | 3.78 (s) |
| 3-OCH₃ | 61.2 | 4.05 (s) |
| 5-OCH₃ | 57.9 | 3.35 (s) |
The connectivity of the molecular fragments was established through Heteronuclear Multiple Bond Correlation (HMBC) experiments. Key HMBC correlations pieced together the side chain and linked it to the bithiazole core.
Caption: Key HMBC Correlations in this compound.
The E-geometry of the Δ⁷ double bond was determined by Nuclear Overhauser Effect (NOE) difference spectroscopy. Irradiation of the 3-OCH₃ protons resulted in an NOE enhancement of the H-2 proton signal, confirming their spatial proximity.[1]
Determination of Absolute Stereochemistry
The absolute stereochemistry of the two chiral centers (C-4 and C-5) in this compound was established through chemical degradation.
Experimental Protocol: Chemical Degradation
-
Ozonolysis: this compound was subjected to ozonolysis to cleave the double bonds.
-
Oxidative Workup: The resulting ozonide was treated with an oxidative workup (e.g., hydrogen peroxide) to yield carboxylic acids and other fragments.
-
Esterification: The carboxylic acid fragments were esterified (e.g., with diazomethane) to facilitate analysis.
-
Chiral GC Analysis: The resulting ester derivatives were analyzed by chiral gas chromatography and compared with authentic stereoisomers to determine the absolute configuration at C-4 and C-5.
This analysis revealed the absolute stereochemistry of this compound to be (4S, 5R).
Caption: Workflow for Stereochemistry Determination.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound exerts its potent antifungal activity by inhibiting the mitochondrial electron transport chain. Specifically, it targets the NADH-ubiquinone oxidoreductase, also known as Complex I.[2][3][4] This inhibition disrupts the flow of electrons from NADH to ubiquinone, thereby halting ATP synthesis and leading to cell death.
Caption: Inhibition of Mitochondrial Complex I by this compound.
Experimental Protocols
Isolation and Purification of this compound[1]
-
Fermentation: Cystobacter fuscus is cultured in a suitable medium to produce this compound.
-
Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate).
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.
This in-depth guide provides a comprehensive overview of the methodologies and data that led to the complete structural elucidation of this compound. The combination of advanced spectroscopic techniques and classical chemical degradation methods was essential in defining both the planar structure and the absolute stereochemistry of this important natural product. Understanding its structure and mechanism of action is crucial for its potential development as a therapeutic agent.
References
- 1. scispace.com [scispace.com]
- 2. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycothiazole|Mitochondrial Complex I Inhibitor [benchchem.com]
- 4. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Absolute Stereochemistry of Cystothiazole A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystothiazole A, a myxobacterial metabolite, has garnered significant interest within the scientific community due to its potent antifungal properties. The molecule's biological activity is intrinsically linked to its three-dimensional structure, making the precise determination of its absolute stereochemistry a critical aspect of its study and potential therapeutic development. This technical guide provides a comprehensive overview of the elucidation and confirmation of the absolute stereochemistry of this compound, detailing the key experiments and synthetic strategies employed.
Initial Stereochemical Elucidation from Natural Product Isolation
This compound was first isolated from the myxobacterium Cystobacter fuscus. The initial determination of its gross structure was accomplished through spectroscopic analysis, while the absolute stereochemistry was first proposed based on chemical degradation studies.
Spectroscopic and Physical Data
The foundational data from the initial isolation and characterization of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₂O₄S₂ |
| Specific Rotation ([α]D) | +25.0° (c 1.0, CHCl₃) |
Table 1: Physicochemical Properties of this compound.
The ¹H and ¹³C NMR data were instrumental in establishing the connectivity of the molecule.
| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |
| 2 | 161.8 | 7.55 (s) |
| 3-OMe | 61.7 | 3.86 (s) |
| 4 | 129.5 | 4.15 (dd, 8.8, 5.4) |
| 5 | 78.2 | 3.48 (dq, 8.8, 6.4) |
| 5-OMe | 57.0 | 3.29 (s) |
| 6 | 36.8 | 1.83 (m) |
| 7 | 25.6 | 1.28 (m), 1.10 (m) |
| 8 | 141.0 | 5.38 (d, 9.8) |
| 9 | 128.5 | 5.60 (dt, 15.1, 6.8) |
| 10 | 133.2 | 5.51 (dd, 15.1, 7.8) |
| 11 | 34.2 | 2.05 (m) |
| 12 | 22.6 | 0.88 (d, 6.4) |
| 13 | 22.6 | 0.88 (d, 6.4) |
| 4-Me | 11.0 | 1.14 (d, 6.4) |
| 2' | 151.0 | 7.28 (s) |
| 4' | 115.8 | - |
| 5' | 142.1 | 7.75 (s) |
Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃.
Determination of Absolute Stereochemistry by Chemical Degradation
The absolute stereochemistry of the C4 and C5 positions was initially determined by a sequence of chemical degradation reactions.
-
Ozonolysis: A solution of this compound in CH₂Cl₂ is cooled to -78 °C. Ozone gas is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material.
-
Reductive Workup: The reaction mixture is purged with nitrogen gas to remove excess ozone. Dimethyl sulfide (DMS) is added, and the solution is allowed to warm to room temperature and stirred overnight.
-
Oxidative Cleavage: The resulting aldehyde from the ozonolysis is then subjected to oxidative cleavage using a suitable oxidizing agent, such as potassium permanganate or Jones reagent, to yield the corresponding carboxylic acid.
-
Esterification and Chiral GC Analysis: The carboxylic acid is converted to its methyl ester by treatment with diazomethane or TMS-diazomethane. The resulting ester is then analyzed by chiral gas chromatography (GC) and compared with authentic samples of (R)- and (S)-2-methoxy-3-methylbutanoic acid methyl ester to determine the absolute configuration at C4 and C5.
This degradation pathway allowed for the initial assignment of the (4S, 5R) configuration.
Confirmation of Absolute Stereochemistry by Total Synthesis
The absolute stereochemistry of this compound has been unequivocally confirmed through multiple total syntheses. These synthetic endeavors have relied on key stereoselective reactions to establish the chiral centers with high fidelity.
Williams' Total Synthesis: Evans Asymmetric Aldol Reaction
One of the early and elegant total syntheses of this compound was reported by the Williams group, which employed an Evans asymmetric aldol reaction to set the crucial C4/C5 stereochemistry.[1]
-
Enolate Formation: To a solution of the N-acyloxazolidinone in CH₂Cl₂ at -78 °C is added dibutylboron triflate (Bu₂BOTf) followed by the dropwise addition of triethylamine (Et₃N). The mixture is stirred at this temperature for 30 minutes to facilitate the formation of the boron enolate.
-
Aldol Addition: The aldehyde precursor to the C4-C13 side chain is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at -78 °C and then allowed to slowly warm to room temperature.
-
Workup and Purification: The reaction is quenched by the addition of a pH 7 buffer and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to afford the aldol adduct with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, for example, by treatment with lithium hydroperoxide (LiOOH), to reveal the chiral alcohol, which is then carried forward to complete the synthesis.
The stereochemical outcome of the Evans aldol reaction is highly predictable, and the synthesis of the natural (+)-Cystothiazole A confirmed the (4S, 5R) absolute configuration.
Panek's Total Synthesis: Asymmetric Crotylation
The Panek group developed a convergent enantioselective synthesis of this compound that features an asymmetric crotylation reaction to establish the stereogenic centers.[2]
-
Catalyst Preparation: A chiral ligand, such as a derivative of (R,R)- or (S,S)-TADDOL, is complexed with a Lewis acid, for example, Ti(Oi-Pr)₄, in an appropriate solvent like toluene at room temperature.
-
Crotylation Reaction: The aldehyde substrate is added to the catalyst solution and cooled to a low temperature (e.g., -78 °C). A crotylating agent, such as (E)-crotyltrichlorosilane, is then added dropwise.
-
Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and warmed to room temperature. The mixture is then filtered, and the filtrate is extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated under reduced pressure. The resulting crude product is purified by silica gel chromatography to yield the desired homoallylic alcohol with high enantioselectivity and diastereoselectivity.
This synthetic route also culminated in the synthesis of (+)-Cystothiazole A, further solidifying the (4S, 5R) assignment.
Logical Workflow for Stereochemical Determination
The determination of the absolute stereochemistry of this compound followed a logical progression from establishing the relative stereochemistry of the side chain to confirming the absolute configuration of all stereocenters.
Figure 1. Logical workflow for the determination of the absolute stereochemistry of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key experimental workflows discussed in this guide.
References
An In-Depth Technical Guide to the Mechanism of Action of Cystothiazole A in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystothiazole A, a natural product isolated from the myxobacterium Cystobacter fuscus, exhibits potent antifungal activity. This technical guide delineates the molecular mechanism of action of this compound, focusing on its interaction with the fungal mitochondrial respiratory chain. This document provides a comprehensive overview of its primary target, the resulting cellular effects, quantitative inhibitory data, and detailed experimental protocols for its study. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical activity.
Core Mechanism of Action: Inhibition of Mitochondrial Complex III
The primary antifungal activity of this compound stems from its potent and specific inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex.[1][2] This multi-subunit enzyme plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, generating the proton motive force essential for ATP synthesis.
This compound, being structurally related to the known Complex III inhibitor myxothiazol, is understood to bind at or near the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex. This binding event physically obstructs the docking of ubiquinol, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein and cytochrome b. The direct consequence of this inhibition is the cessation of electron flow through the remainder of the respiratory chain, leading to a collapse of the mitochondrial membrane potential and a halt in oxidative phosphorylation. This disruption of cellular energy production is the principal cause of fungal cell growth inhibition and, ultimately, cell death.
The following diagram illustrates the inhibitory action of this compound on the electron transport chain.
Caption: Mechanism of this compound action on the fungal respiratory chain.
Quantitative Data
The inhibitory potency of this compound has been quantified against various fungal species and in biochemical assays. The following tables summarize the available data, comparing it with the structurally related compound, myxothiazol.
Table 1: Antifungal Activity of this compound and Myxothiazol (MIC)
| Fungal Species | This compound (µg/mL) | Myxothiazol (µg/mL) |
| Pyricularia oryzae | 0.2 | 0.8 |
| Botrytis cinerea | 0.2 | 0.8 |
| Cochliobolus miyabeanus | 0.2 | 0.8 |
| Rhizoctonia solani | 0.2 | 0.8 |
| Alternaria kikuchiana | 0.8 | 3.1 |
| Fusarium oxysporum | 0.8 | 3.1 |
| Candida albicans | 1.6 | 6.3 |
| Saccharomyces cerevisiae | 0.8 | 3.1 |
| Aspergillus niger | 3.1 | >6.3 |
| Trichophyton mentagrophytes | 0.8 | 3.1 |
Data sourced from The Journal of Antibiotics (1998), 51, 275-281.[2]
Table 2: Inhibition of Submitochondrial NADH Oxidase
| Compound | IC50 (µM) |
| This compound | 1.8 |
| Myxothiazol | 2.1 |
Data sourced from The Journal of Antibiotics (1998), 51, 275-281.[2]
Detailed Experimental Protocols
The following protocols provide a framework for the experimental validation of this compound's mechanism of action.
Preparation of Fungal Submitochondrial Particles (SMPs)
This protocol outlines the preparation of inside-out SMPs, which are essential for assays where the catalytic sites of the respiratory complexes need to be accessible to externally added substrates and inhibitors.
Materials:
-
Fungal cell culture
-
Lytic enzyme (e.g., Zymolyase for yeast)
-
Homogenization buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM PMSF)
-
Sonication buffer (0.25 M sucrose, 10 mM MOPS, 2 mM EDTA, pH 8.0)
-
High-speed refrigerated centrifuge
-
Ultrasonicator with a microtip
Procedure:
-
Harvest fungal cells from a liquid culture by centrifugation.
-
Wash the cell pellet with sterile water.
-
Perform enzymatic digestion of the cell wall according to the enzyme manufacturer's instructions to generate spheroplasts.
-
Gently lyse the spheroplasts in hypotonic homogenization buffer.
-
Isolate mitochondria by differential centrifugation.
-
Resuspend the mitochondrial pellet in sonication buffer to a protein concentration of 20-30 mg/mL.
-
Sonicate the mitochondrial suspension on ice using short bursts (e.g., 4 pulses of 5 seconds at 20% amplitude) with cooling periods in between to prevent overheating.
-
Centrifuge the sonicate at 16,000 x g for 10 minutes to pellet intact mitochondria and large debris.
-
Carefully collect the supernatant containing the SMPs for use in subsequent assays.
Assay for Mitochondrial Complex III (Cytochrome c Reductase) Activity
This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c.
Materials:
-
Submitochondrial particles (SMPs)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)
-
Ubiquinol-2 (Coenzyme Q2H2) as the substrate
-
Cytochrome c (oxidized form)
-
Potassium cyanide (KCN) to inhibit Complex IV
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing assay buffer, cytochrome c (final concentration ~50 µM), and KCN (final concentration ~1 mM).
-
Add the SMPs to the cuvette and incubate for a few minutes to allow for temperature equilibration.
-
To measure the baseline rate, initiate the reaction by adding ubiquinol-2 (final concentration ~50 µM) and monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
For inhibitor studies, pre-incubate the SMPs with varying concentrations of this compound for a defined period before adding the substrate.
-
Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. The activity is proportional to the change in absorbance over time.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Measurement of Fungal ATP Levels
This protocol uses a bioluminescence assay to quantify the intracellular ATP concentration, providing a direct measure of the impact of respiratory chain inhibition on cellular energy status.
Materials:
-
Fungal cell culture
-
This compound
-
ATP extraction reagent (e.g., Trichloroacetic acid - TCA)
-
ATP assay kit (containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Grow fungal cells to the desired density and treat them with various concentrations of this compound for a specified time.
-
Harvest a defined number of cells by centrifugation.
-
Extract ATP by resuspending the cell pellet in an appropriate extraction reagent (e.g., 5% TCA) and incubating on ice.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the extracted ATP.
-
Neutralize the supernatant if necessary (e.g., with Tris-acetate buffer).
-
Prepare a standard curve using known concentrations of ATP.
-
In a luminometer plate, mix the sample or ATP standard with the luciferase-luciferin reagent from the assay kit.
-
Immediately measure the resulting luminescence. The light output is directly proportional to the ATP concentration.
-
Calculate the ATP concentration in the samples by comparing their luminescence to the standard curve and normalize to the cell number or total protein content.
Visualization of Experimental Workflow and Logical Relationships
Workflow for Assessing this compound Activity
The following diagram outlines the general experimental workflow for characterizing the antifungal mechanism of this compound.
Caption: Experimental workflow for characterizing this compound.
Logical Relationship of this compound's Effects
This diagram illustrates the cause-and-effect relationship from the molecular interaction of this compound to the ultimate outcome for the fungal cell.
Caption: Logical cascade of this compound's cellular effects.
Conclusion
This compound is a potent antifungal agent that acts through the specific inhibition of the cytochrome bc1 complex in the fungal mitochondrial respiratory chain.[1][2] Its high efficacy, as demonstrated by low MIC and IC50 values, makes it a significant molecule of interest for further research and development. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals seeking to investigate this compound or similar compounds targeting fungal mitochondrial respiration. A thorough understanding of its mechanism of action is crucial for optimizing its therapeutic potential and overcoming potential resistance mechanisms.
References
An In-depth Technical Guide on the Inhibition of Mitochondrial NADH Oxidation by Cystothiazole A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystothiazole A is a naturally occurring bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1] Its biological activity is primarily attributed to the inhibition of mitochondrial NADH oxidation, a critical process in cellular respiration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role as an inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). The guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows.
Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound exerts its inhibitory effect on cellular respiration by targeting Complex I of the mitochondrial electron transport chain (ETC).[1] Complex I is a large multi-subunit enzyme responsible for oxidizing NADH produced during glycolysis and the citric acid cycle, and transferring the resulting electrons to ubiquinone (Coenzyme Q). This electron transfer is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, establishing the proton gradient that drives ATP synthesis.
By inhibiting Complex I, this compound disrupts this crucial first step of the ETC. This leads to a decrease in oxygen consumption and a subsequent reduction in cellular ATP levels. The antifungal and cytotoxic properties of this compound are believed to stem from this disruption of cellular energy metabolism.[1]
Signaling Pathway of Mitochondrial Electron Transport and Inhibition by this compound
Caption: Inhibition of Complex I by this compound.
Quantitative Data on Inhibitory Activity
It is important to note that the following data pertains to mycothiazole and its effect on cell viability, which is an indirect measure of its inhibitory effect on mitochondrial respiration within a cellular context.
| Cell Line | IC50 (Mycothiazole) | Reference |
| HeLa (Human cervical cancer) | 0.36 nM | [2] |
| P815 (Murine mastocytoma) | 1.02 nM | [2] |
| RAW 264.7 (Murine macrophage) | 1.54 nM | [2] |
| MDCK (Canine kidney epithelial) | 1.47 nM | [2] |
| 143B (Human osteosarcoma) | 3.24 nM | [2] |
| 4T1 (Murine breast cancer) | 12.1 nM | [2] |
| B16 (Murine melanoma) | 13.8 nM | [2] |
| HL-60 (Human promyelocytic leukemia) | 12.2 µM | [2] |
| LN18 (Human glioblastoma) | 26.5 µM | [2] |
| Jurkat (Human T-lymphocyte) | 26.5 µM | [2] |
The significant difference in IC50 values between sensitive and insensitive cell lines highlights the complex interplay of drug uptake, metabolism, and cellular dependence on mitochondrial respiration.
Experimental Protocols
While a specific protocol for determining the IC50 of this compound on mitochondrial Complex I is not available, a general and widely accepted methodology can be adapted for this purpose. The following protocol outlines the key steps for measuring the inhibition of NADH:ubiquinone oxidoreductase activity in isolated mitochondria or submitochondrial particles (SMPs).
Protocol: Determination of IC50 for Complex I Inhibition
1. Preparation of Mitochondria or Submitochondrial Particles (SMPs):
-
Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver) using differential centrifugation.
-
Prepare SMPs from isolated mitochondria by sonication or French press, followed by centrifugation to pellet the inverted membrane vesicles.
-
Determine the protein concentration of the mitochondrial or SMP suspension using a standard method (e.g., Bradford or BCA assay).
2. NADH:Ubiquinone Oxidoreductase Activity Assay:
-
The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.
-
Reagents:
-
NADH solution (e.g., 10 mM stock in buffer).
-
Ubiquinone analogue (e.g., Coenzyme Q1 or decylubiquinone) as the electron acceptor.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Rotenone (a known Complex I inhibitor) as a positive control.
-
-
Procedure:
-
In a cuvette, add the assay buffer, the ubiquinone analogue, and the mitochondrial/SMP suspension.
-
Add varying concentrations of this compound (or DMSO for the control) and incubate for a few minutes at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial rate of NADH oxidation for each concentration of this compound.
-
3. Data Analysis and IC50 Determination:
-
Express the rate of NADH oxidation at each this compound concentration as a percentage of the control (no inhibitor) rate.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of Complex I activity.
Experimental Workflow Diagram
Caption: Workflow for IC50 determination.
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound and its analogues concerning the inhibition of mitochondrial Complex I is not extensively documented in the public domain. However, general SAR principles for thiazole-containing natural products suggest that the bithiazole core and the side chain are crucial for biological activity. For the related compound myxothiazol, it is known that the β-methoxyacrylate pharmacophore is essential for its inhibitory action on the respiratory chain. It is plausible that similar structural features are critical for the activity of this compound. Further research involving the synthesis and biological evaluation of this compound analogues is necessary to elucidate the specific structural requirements for potent Complex I inhibition.
Conclusion
This compound is a potent inhibitor of mitochondrial NADH oxidation, targeting Complex I of the electron transport chain. While specific quantitative inhibitory data remains to be fully elucidated, its mechanism of action is understood to disrupt cellular energy metabolism, leading to its observed antifungal and cytotoxic effects. The provided experimental protocols offer a framework for the detailed characterization of its inhibitory properties. Further investigation into the structure-activity relationship of this compound will be invaluable for the development of novel therapeutic agents targeting mitochondrial respiration.
References
The Potent World of Natural Thiazoles: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Nature has harnessed the unique chemical properties of this moiety to produce a diverse array of compounds with potent and varied biological activities. Found in organisms ranging from marine sponges and cyanobacteria to terrestrial microbes, these natural thiazoles represent a rich and largely untapped resource for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of natural thiazole compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery and development.
Quantitative Bioactivity Data of Natural Thiazole Compounds
The following tables summarize the quantitative biological activities of representative natural thiazole-containing compounds, offering a comparative overview of their potency across different therapeutic areas.
Table 1: Anticancer and Cytotoxic Activities
| Compound | Natural Source | Target Cell Line(s) | Activity (IC₅₀) | Reference(s) |
| Dolastatin 10 | Sea hare (Dolabella auricularia) | L1210 (murine leukemia) | 0.03 nM | [1] |
| NCI-H69 (small cell lung cancer) | 0.059 nM | [1] | ||
| DU-145 (human prostate cancer) | 0.5 nM | [1] | ||
| Thiostrepton | Streptomyces azureus | Various bacterial and cancer cell lines | Varies (inhibits protein synthesis) | [2][3] |
| Apratoxin A | Marine cyanobacteria (Lyngbya sp.) | H-460 (human lung cancer) | 0.52 nM | |
| Eribulin mesylate | Synthetic analog of Halichondrin B (marine sponge) | Various breast cancer cell lines | Low nM range | [4][5] |
| Ixabepilone | Semisynthetic analog of Epothilone B (myxobacterium Sorangium cellulosum) | Various breast cancer cell lines | Low nM range | [6][7][8] |
Table 2: Antimicrobial Activities
| Compound | Natural Source | Target Organism(s) | Activity (MIC) | Reference(s) |
| Thiostrepton | Streptomyces azureus | Gram-positive bacteria | Low µg/mL range | [2][3] |
| GE2270 A | Planobispora rosea | Staphylococcus aureus | 0.25 - 1 µg/mL | |
| Nosiheptide | Streptomyces actuosus | Gram-positive bacteria | Low µg/mL range | |
| Micrococcin P1 | Bacillus and Staphylococcus sp. | Gram-positive bacteria | Low µg/mL range |
Experimental Protocols for Key Bioassays
Detailed and reproducible methodologies are critical for the evaluation of biological activity. This section provides step-by-step protocols for key in vitro assays frequently employed in the study of natural thiazole compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation is the MIC.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Tubulin Polymerization Assay
This assay is used to assess the effect of compounds on the in vitro assembly of microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering or fluorescence.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.
-
Compound Addition: Add the test compound or a control (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm or the fluorescence of a reporter dye over time using a spectrophotometer or fluorometer.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Caspase-3 Activation Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: Activated caspase-3 cleaves a specific substrate, releasing a chromophore or fluorophore that can be quantified.
Protocol:
-
Cell Lysis: Treat cells with the test compound to induce apoptosis, then lyse the cells to release their contents.
-
Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric detection) to the cell lysate.
-
Incubation: Incubate the reaction at 37°C to allow for substrate cleavage.
-
Signal Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 400/505 nm (for AFC).
-
Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which natural thiazoles exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, rendered in DOT language, illustrate key signaling pathways targeted by these compounds.
Microtubule Dynamics Inhibition by Dolastatin 10
Dolastatin 10, a potent antimitotic agent, disrupts microtubule dynamics by binding to tubulin and inhibiting its polymerization. This leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Caption: Dolastatin 10 inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Inhibition of Bacterial Protein Synthesis by Thiostrepton
Thiostrepton is a potent inhibitor of bacterial protein synthesis, targeting the ribosome and interfering with the function of elongation factors.
References
- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Eribulin mesylate as a microtubule inhibitor for treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ixabepilone? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
Cystothiazole A: A Bithiazole-Type Antibiotic as a Potent Mitochondrial Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cystothiazole A is a naturally occurring bithiazole-type antibiotic produced by the myxobacterium Cystobacter fuscus. It exhibits potent antifungal and cytotoxic activities, stemming from its function as a powerful inhibitor of the mitochondrial respiratory chain. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and biological activities. Special emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and biosynthetic pathway to serve as a valuable resource for the scientific community.
Introduction
Myxobacteria are a rich source of novel secondary metabolites with diverse biological activities. This compound, isolated from Cystobacter fuscus, is a prominent example, belonging to a class of β-methoxyacrylate (MOA) inhibitors.[1] Structurally, it features a characteristic bithiazole core connected to a substituted aliphatic side chain.[1] Its primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, a mode of action shared with other well-known inhibitors like myxothiazol and stigmatellin.[1][2] This inhibition disrupts cellular respiration, leading to its observed antifungal and antitumor effects.[1] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.
Physicochemical Properties and Structure
This compound is a colorless powder with the molecular formula C₂₀H₂₆N₂O₄S₂.[3] Its structure was elucidated through spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), and its absolute stereochemistry was determined by chemical degradation.[1]
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₂O₄S₂ |
| Molecular Weight | 422.56 g/mol |
| Appearance | Colorless powder |
| UV λmax (MeOH) | 230, 312 nm |
| IR (CHCl₃) νmax | 3400, 2950, 1710, 1640, 1440, 1260, 1090 cm⁻¹ |
| High-Resolution FAB-MS | m/z 423.1413 ([M+H]⁺, calculated for C₂₀H₂₇N₂O₄S₂, 423.1412) |
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster.[4] Feeding studies with stable isotope-labeled precursors have revealed the building blocks of its carbon skeleton.[4] The polyketide portion is derived from acetate and propionate, while the distinctive bithiazole moiety originates from L-serine. The O-methyl groups are supplied by L-methionine, and the isopropyl group is derived from L-valine, which serves as a precursor for isobutyryl-CoA.[4]
Biosynthetic pathway of this compound.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound exerts its biological effects by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[1] It binds to the Qₒ (quinone oxidation) site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein.[2][5] This interruption of the electron flow halts the proton pumping across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis. This mechanism is analogous to that of myxothiazol.[2][6]
Inhibition of Complex III by this compound.
Biological Activity
This compound demonstrates a broad spectrum of antifungal activity and potent cytotoxicity against various tumor cell lines, while being largely inactive against bacteria.[1][3]
Antifungal Activity
This compound is effective against a range of fungi, including pathogenic yeasts and filamentous fungi.[1]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungi [3]
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 0.4 |
| Saccharomyces cerevisiae | 0.2 |
| Aspergillus niger | 0.8 |
| Trichophyton mentagrophytes | 0.2 |
| Pyricularia oryzae | 0.1 |
Cytotoxic Activity
The inhibitory effect of this compound on mitochondrial respiration also translates to potent cytotoxicity against human cancer cell lines.[1]
Table 3: Cytotoxic Activity (IC₅₀) of this compound against Human Tumor Cell Lines [3]
| Cell Line | Cell Type | IC₅₀ (ng/mL) | IC₅₀ (µM) |
| HCT-116 | Human colon carcinoma | 110 | 0.26 |
| K562 | Human leukemia | 130 | 0.31 |
NADH Oxidase Inhibition
The direct inhibitory effect on the mitochondrial respiratory chain has been quantified through NADH oxidase inhibition assays.[3]
Table 4: Inhibition of Submitochondrial NADH Oxidase Activity [3]
| Compound | IC₅₀ (µM) |
| This compound | 1.8 |
| Myxothiazol | 2.1 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound. These protocols are based on the original research by Ojika et al. (1998) and standard laboratory practices.[3]
General experimental workflow for this compound.
Fermentation and Isolation of this compound
This protocol describes the cultivation of Cystobacter fuscus and the subsequent extraction and purification of this compound.
6.1.1. Materials
-
Cystobacter fuscus strain AJ-13278
-
Seed medium: 0.5% casitone, 0.2% MgSO₄·7H₂O, 0.1% soluble starch, 0.1% yeast extract, pH 7.2
-
Production medium: 0.8% soluble starch, 0.4% soybean meal, 0.2% yeast extract, 0.1% MgSO₄·7H₂O, 0.1% K₂HPO₄, 0.001% FeSO₄·7H₂O, pH 7.2
-
Diaion HP-20 resin
-
Solvents: Acetone, Ethyl acetate, Hexane, Methanol, t-Butyl methyl ether
-
Silica gel for column chromatography
-
HPLC system with a normal-phase column (e.g., Develosil 60-5)
6.1.2. Procedure
-
Seed Culture: Inoculate a loopful of C. fuscus into a test tube containing 10 mL of seed medium. Incubate at 28°C for 3 days on a rotary shaker (180 rpm).
-
Pre-culture: Transfer the seed culture to a 500-mL flask containing 100 mL of seed medium and incubate under the same conditions for 2 days.
-
Production Culture: Inoculate 5 mL of the pre-culture into a 500-mL flask containing 100 mL of production medium. Add 2% (v/v) of Diaion HP-20 resin. Incubate at 28°C for 4 days on a rotary shaker (180 rpm).
-
Extraction: After incubation, collect the resin and cells by filtration. Wash with water and then elute the adsorbed compounds with acetone. Concentrate the acetone eluate in vacuo.
-
Solvent Partitioning: Partition the resulting aqueous residue with ethyl acetate. Concentrate the ethyl acetate layer to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a stepwise gradient of hexane and ethyl acetate.
-
HPLC Purification: Further purify the active fractions by normal-phase HPLC using a hexane-t-butyl methyl ether solvent system to yield pure this compound.
Spectroscopic Characterization
This protocol outlines the general procedures for the structural elucidation of this compound.
6.2.1. Materials
-
Purified this compound
-
Deuterated chloroform (CDCl₃) for NMR
-
Spectrometers: UV-Vis, IR, Mass Spectrometer (e.g., FAB-MS), NMR (e.g., 400 MHz)
6.2.2. Procedure
-
UV Spectroscopy: Dissolve a small amount of this compound in methanol and record the UV spectrum.
-
IR Spectroscopy: Dissolve this compound in chloroform and record the IR spectrum.
-
Mass Spectrometry: Obtain the high-resolution mass spectrum using Fast Atom Bombardment (FAB-MS) or other suitable ionization techniques.
-
NMR Spectroscopy: Dissolve the sample in CDCl₃ and acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) spectra to determine the chemical structure and stereochemistry.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.
6.3.1. Materials
-
This compound stock solution (e.g., in DMSO)
-
Fungal strains (e.g., Candida albicans)
-
Potato Dextrose Broth (PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
6.3.2. Procedure
-
Inoculum Preparation: Grow the fungal strain in PDB overnight. Adjust the fungal suspension to a concentration of 1 x 10³ to 5 x 10³ CFU/mL in fresh PDB.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in PDB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the adjusted fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 25°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.
6.4.1. Materials
-
Human cancer cell lines (e.g., HCT-116, K562)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Plate reader
6.4.2. Procedure
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
-
Drug Treatment: Add various concentrations of this compound to the wells and incubate for 48-72 hours. Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
NADH Oxidase Inhibition Assay
This protocol measures the inhibitory effect of this compound on the NADH oxidase activity of submitochondrial particles.
6.5.1. Materials
-
Submitochondrial particles (e.g., from bovine heart)
-
NADH solution
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
This compound stock solution
-
Spectrophotometer
6.5.2. Procedure
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and submitochondrial particles.
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture and pre-incubate for a short period.
-
Reaction Initiation: Start the reaction by adding NADH.
-
Monitoring: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD⁺) over time.
-
IC₅₀ Calculation: Calculate the rate of NADH oxidation for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound stands out as a potent bithiazole-type antibiotic with significant antifungal and cytotoxic properties. Its well-defined mechanism of action, involving the inhibition of the mitochondrial cytochrome bc1 complex, makes it a valuable tool for studying cellular respiration and a potential lead compound for the development of new therapeutic agents. This technical guide has provided a detailed overview of its chemical nature, biosynthesis, biological activities, and the experimental protocols necessary for its investigation, aiming to facilitate further research in this promising area.
References
- 1. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Biosynthetic studies on a myxobacterial antibiotic, this compound: biosynthetic precursors of the carbon skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myxothiazol, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Antifungal Spectrum of Cystothiazole A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystothiazole A, a novel bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus, has demonstrated significant antifungal properties. This technical guide provides an in-depth overview of the antifungal spectrum of this compound, detailing its mechanism of action, quantitative antifungal activity against a range of fungal species, and the experimental protocols utilized for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new antifungal agents.
Mechanism of Action
This compound exerts its antifungal effect through the inhibition of the mitochondrial respiratory chain. Specifically, it targets the NADH-ubiquinone oxidoreductase (Complex I), a crucial enzyme in the electron transport chain. By blocking the oxidation of NADH, this compound disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell growth inhibition and death. This mechanism is distinct from many commercially available antifungal drugs, suggesting a potential for activity against resistant strains.
Quantitative Antifungal Spectrum
The in vitro antifungal activity of this compound has been evaluated against a variety of fungal species, including yeasts and filamentous fungi. The minimum inhibitory concentration (MIC) is a key indicator of antifungal potency. The data presented in Table 1 has been compiled from available literature.
| Fungal Species | Type | MIC (µg/mL) | Reference |
| Candida albicans | Yeast | 0.4 | Commercial Data |
| Saccharomyces cerevisiae | Yeast | 0.1 | Commercial Data |
| Aspergillus fumigatus | Mold | 1.6 | Commercial Data |
| Phytophthora capsici | Oomycete | 0.05 µ g/disc |
Note: The activity against Phytophthora capsici was reported in µ g/disc , which is a semi-quantitative measure from a disc diffusion assay and not a direct MIC value from a broth microdilution assay.
Experimental Protocols
The determination of the antifungal susceptibility of this compound is conducted using standardized methods, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.
Broth Microdilution Assay for Yeasts (CLSI M27)
This method is utilized for determining the MIC of this compound against yeast species such as Candida albicans and Saccharomyces cerevisiae.
Methodology:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
Drug Dilution: this compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared yeast suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to a drug-free control well.
Broth Microdilution Assay for Filamentous Fungi (CLSI M38)
For molds like Aspergillus fumigatus, a similar broth microdilution method is employed with some modifications.
Methodology:
-
Inoculum Preparation: A suspension of fungal conidia is prepared and the concentration is adjusted to 0.4 to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
Drug Dilution: Serial dilutions of this compound are prepared in 96-well microtiter plates as described for yeasts.
-
Inoculation: Each well is inoculated with the conidial suspension.
-
Incubation: Plates are incubated at 35°C for 48 to 72 hours, or until sufficient growth is observed in the control well.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that shows complete inhibition of growth.
Conclusion and Future Directions
This compound represents a promising antifungal agent with a potent mechanism of action against the mitochondrial respiratory chain. The available data indicates a broad spectrum of activity, although further comprehensive studies are required to fully elucidate its efficacy against a wider range of clinically relevant and drug-resistant fungal pathogens. The detailed protocols provided in this guide offer a framework for standardized evaluation of its antifungal properties. Future research should focus on expanding the quantitative antifungal spectrum data, exploring potential synergies with existing antifungal drugs, and evaluating its efficacy in in vivo models of fungal infections.
The Cytotoxic Potential of Cystothiazole A: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystothiazole A, a natural product derived from the myxobacterium Cystobacter fuscus, has garnered attention for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the cytotoxic activity of this compound and related thiazole-containing compounds against tumor cells. While specific quantitative data and detailed mechanistic studies on this compound are emerging, this document consolidates the available information and draws parallels from structurally similar compounds to illuminate its therapeutic promise. The primary mechanism of action for this class of compounds is believed to be the inhibition of the mitochondrial respiratory chain, a critical pathway for cancer cell metabolism and survival.
Quantitative Analysis of Cytotoxic Activity
Due to the limited availability of specific IC50 values for this compound in the public domain, this section presents a summary of the cytotoxic activities of various other thiazole derivatives against a panel of human cancer cell lines. This data serves as a valuable reference point for understanding the potential potency and selectivity of this structural class. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.[1]
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazole Derivatives | HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | [2] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [2] | |
| HepG2 | Hepatocellular Carcinoma | 15.58 | [3][4] | |
| HCT116 | Colorectal Cancer | 0.34 - 22.4 | [2] | |
| A549 | Lung Carcinoma | 15.80 | [3][4] | |
| MCF-7 | Breast Carcinoma | 0.2 ± 0.01 | [5] | |
| MDA-MB-468 | Breast Cancer | 0.6 ± 0.04 | [5] | |
| PC-12 | Pheochromocytoma | 0.43 ± 0.06 | [5] | |
| Benzothiazole Derivatives | U87 | Glioblastoma | < 0.05 | [6] |
| HeLa | Cervical Cancer | < 0.05 | [6] |
Note: The IC50 values presented are for various thiazole-containing compounds and not specifically for this compound, unless otherwise stated. These values are intended to be illustrative of the potential cytotoxic activity of this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxic activity of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specific time.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Mechanism of Action: Signaling Pathways
The cytotoxic activity of this compound and related thiazole compounds is primarily attributed to their ability to inhibit the mitochondrial respiratory chain. This inhibition disrupts cellular energy metabolism and can trigger downstream signaling pathways leading to cell death.
Inhibition of the Mitochondrial Respiratory Chain
This compound is structurally related to myxothiazol, a known inhibitor of the cytochrome b-c1 complex (Complex III) of the mitochondrial respiratory chain.[7] Inhibition of this complex blocks the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This disruption of mitochondrial function is a key event in the induction of apoptosis.
Induction of Apoptosis
Several thiazole derivatives have been shown to induce apoptosis in cancer cells.[5][6][8][9] The accumulation of ROS due to mitochondrial dysfunction can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, ultimately leading to the execution of the apoptotic program.
Cell Cycle Arrest
Some thiazole compounds have been reported to induce cell cycle arrest in tumor cells.[10][11] By interfering with the progression of the cell cycle, these compounds can inhibit cell proliferation. The arrest can occur at different phases of the cell cycle, such as the G1 or G2/M phase, depending on the specific compound and cell type.
Visualizing the Pathways and Workflows
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.
Signaling Pathway of this compound-induced Cytotoxicity
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Understanding the Inhibition of the Cytochrome bc1 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cytochrome bc1 complex (also known as complex III) is a critical enzyme in the electron transport chain of mitochondria and many bacteria. Its essential role in cellular respiration makes it a prime target for a wide range of inhibitors, including fungicides, antimalarial drugs, and potential anticancer agents. This guide provides an in-depth technical overview of the cytochrome bc1 complex, its mechanism of action, and the various ways in which it can be inhibited. We will delve into the structural and functional details of the two primary inhibitor binding sites, the Qo and Qi sites, and explore the diverse classes of molecules that target them. This document summarizes key quantitative data on inhibitor potency, outlines detailed experimental protocols for studying inhibition, and provides visualizations of the critical pathways and experimental workflows.
Introduction to the Cytochrome bc1 Complex
The cytochrome bc1 complex is a multi-subunit transmembrane protein that plays a pivotal role in oxidative phosphorylation.[1][2] It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane.[3] This proton gradient is then utilized by ATP synthase to produce ATP, the primary energy currency of the cell.[4]
The core of the cytochrome bc1 complex consists of three key subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP).[5] The catalytic activity of the complex is governed by a sophisticated mechanism known as the Q-cycle.[6][7] This cycle involves two distinct quinone-binding sites on the cytochrome b subunit: the ubiquinol oxidation (Qo) site, located on the positive (P) side of the membrane, and the ubiquinone reduction (Qi) site, on the negative (N) side.[8][9] The intricate functioning of the Q-cycle makes the cytochrome bc1 complex a highly specific target for inhibitors.
The Q-Cycle Mechanism of Electron and Proton Transport
The Q-cycle is a two-turnover process that facilitates the transfer of two electrons from ubiquinol to two molecules of cytochrome c, while translocating four protons across the inner mitochondrial membrane.
-
First Turnover: A molecule of ubiquinol (QH2) binds to the Qo site and is oxidized. One electron is transferred to the high-potential chain, consisting of the Rieske iron-sulfur protein and then to cytochrome c1, which in turn reduces a molecule of cytochrome c.[10] The second electron is transferred to the low-potential chain, specifically to the low-potential heme bL and then to the high-potential heme bH.[6] This process releases two protons into the intermembrane space and creates a semiquinone radical at the Qo site. The electron that reached heme bH is then used to reduce a molecule of ubiquinone (Q) to a semiquinone radical at the Qi site.
-
Second Turnover: A second molecule of ubiquinol is oxidized at the Qo site, repeating the process of reducing another molecule of cytochrome c and transferring an electron to the heme b chain. This second electron then fully reduces the semiquinone radical at the Qi site to ubiquinol, a process that consumes two protons from the mitochondrial matrix. The newly formed ubiquinol is then released back into the quinone pool.
This complex series of reactions is highly efficient in conserving the energy of electron transfer and is the primary target for inhibitory compounds.
Caption: The Q-Cycle mechanism in the cytochrome bc1 complex.
Mechanisms of Inhibition and Inhibitor Classes
Inhibitors of the cytochrome bc1 complex are broadly classified based on their binding site: Qo site inhibitors and Qi site inhibitors. These inhibitors disrupt the Q-cycle, leading to a halt in electron transport, a collapse of the mitochondrial membrane potential, and ultimately, cell death.[11]
Qo Site Inhibitors
Qo site inhibitors bind to the ubiquinol oxidation site, preventing the initial step of the Q-cycle.[4] This blockage prevents the transfer of electrons to both the high- and low-potential chains. These inhibitors are often competitive with the ubiquinol substrate.
Prominent classes of Qo site inhibitors include:
-
Strobilurins and their analogues: This class includes fungicides like azoxystrobin, kresoxim-methyl, and pyraclostrobin.[7] They are known for their high efficacy in agriculture.
-
Hydroxynaphthoquinones: Atovaquone is a well-known example, used as an antimalarial drug.[8] It is a potent and selective inhibitor of the parasite's cytochrome bc1 complex.
-
Myxothiazol and Stigmatellin: These are naturally occurring inhibitors that have been instrumental in elucidating the structure and function of the Qo site.[7]
Qi Site Inhibitors
Qi site inhibitors bind to the ubiquinone reduction site, blocking the transfer of electrons from heme bH to ubiquinone.[12] This leads to an accumulation of reduced heme bH and prevents the regeneration of ubiquinol.
Key examples of Qi site inhibitors include:
-
Antimycin A: A classic and highly potent inhibitor of the Qi site, widely used in research to study mitochondrial respiration.[12]
-
Quinolones: A newer class of antimalarial drugs, such as ELQ-300, that target the Qi site and have shown promise in overcoming resistance to Qo site inhibitors.[13]
-
Cyazofamid: A fungicide that acts as a classic inhibitor of the Qi site.[12]
Quantitative Data on Inhibitor Potency
The potency of cytochrome bc1 complex inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity under specific assay conditions. The Ki value is a more fundamental measure of the inhibitor's binding affinity to the enzyme.
Table 1: IC50 Values of Selected Cytochrome bc1 Complex Inhibitors
| Inhibitor | Target Organism/System | Binding Site | IC50 | Reference |
| Atovaquone | Plasmodium falciparum | Qo | 0.6 nM | [8] |
| ELQ-400 | Plasmodium falciparum | Qo | 6.7 nM | [8] |
| ELQ-400 | Human (HEK293) | Qo | 108 nM | [8] |
| ELQ-404 | Human (HEK293) | Qo | 1 µM | [8] |
| ELQ-428 | Human (HEK293) | Qo | > 10 µM | [8] |
| Pyrimorph | Phytophthora capsici mitochondria | Not specified | 85.0 µM | |
| Pyrimorph | Bacterial bc1 complex | Not specified | 69.2 µM |
Table 2: Ki Values of Selected Cytochrome bc1 Complex Inhibitors
| Inhibitor | Target Organism/System | Binding Site | Ki | Reference |
| Antimycin A | Porcine | Qi | 0.033 ± 0.00027 nM | [12] |
| Cyazofamid | Porcine | Qi | 12.90 ± 0.91 µM | [12] |
| Compound 5c | Not specified | Not specified | 570 pM | [14] |
| Zinc (Zn2+) | Rhodobacter capsulatus | Qo | 8.3 µM | [2] |
| Zinc (Zn2+) (E295V mutant) | Rhodobacter capsulatus | Qo | 38.5 µM | [2] |
Experimental Protocols
Cytochrome bc1 Complex Activity Assay
This protocol describes a common method for measuring the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
Cytochrome c (from horse heart)
-
Decylubiquinol (DBH2) or other suitable ubiquinol substrate
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of oxidized cytochrome c.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the ubiquinol substrate (e.g., DBH2 dissolved in ethanol or DMSO).
-
Immediately add the mitochondrial suspension or purified enzyme to the cuvette and mix gently.
-
Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The activity is calculated using the molar extinction coefficient for the difference between reduced and oxidized cytochrome c at 550 nm (typically around 21.1 mM⁻¹cm⁻¹).
Caption: Workflow for a cytochrome bc1 complex activity assay.
Inhibition Assay
This protocol is used to determine the IC50 value of a potential inhibitor.
Materials:
-
Same as for the activity assay
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Perform the activity assay as described above in the absence of the inhibitor to establish the uninhibited reaction rate (100% activity).
-
Set up a series of reactions with varying concentrations of the inhibitor. It is crucial to include a control with the solvent alone to account for any effects of the solvent on the enzyme activity.
-
For each inhibitor concentration, measure the initial rate of cytochrome c reduction.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
X-ray Crystallography for Structural Analysis of Inhibitor Binding
Determining the crystal structure of the cytochrome bc1 complex in the presence of an inhibitor provides invaluable insights into the molecular basis of inhibition.
General Workflow:
-
Purification and Crystallization: The cytochrome bc1 complex is purified from a suitable source (e.g., bovine heart mitochondria, yeast, or bacteria).[5] The purified protein is then crystallized, often in the presence of the inhibitor. This process can be challenging due to the membrane-bound nature of the complex.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[3]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density and refined to obtain the final atomic coordinates.[9]
-
Analysis of the Binding Site: The refined structure reveals the precise binding mode of the inhibitor within the Qo or Qi site, identifying the key amino acid residues involved in the interaction. This information is crucial for structure-based drug design.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structure of the cytochrome bc1 complex from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structure of the Cytochrome bc1 Complex from Bovine Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of electron transport inhibition of rat-liver mitochondrial cytochrome bc1 complex by nitrophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dosequis.colorado.edu [dosequis.colorado.edu]
- 10. The mechanism of ubihydroquinone oxidation at the Qo-site of cytochrome the bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 14. Subnanomolar inhibitor of cytochrome bc1 complex designed by optimizing interaction with conformationally flexible residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Bioactivity of Cystothiazole A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cystothiazole A is a naturally occurring bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1][2] Structurally related to the known antibiotic myxothiazol, this compound has garnered significant interest within the scientific community due to its potent antifungal and antitumor activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its mechanism of action, quantitative biological data, and the experimental methodologies used for its evaluation.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the reported quantitative data on the bioactivity of this compound against various fungal strains and human cancer cell lines, as well as its inhibitory effect on mitochondrial NADH oxidase.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | 0.4[3] |
| Saccharomyces cerevisiae | 0.1[3] |
| Aspergillus fumigatus | 1.6[3] |
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Minimum Inhibitory Concentration (MIC) (ng/mL) |
| HCT-116 (Colon Carcinoma) | 130[3] |
| K562 (Chronic Myelogenous Leukemia) | 110[3] |
Table 3: Inhibition of Mitochondrial Enzyme Activity by this compound
| Enzyme | IC50 |
| Submitochondrial NADH oxidase | 1.8 µM[2] |
Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary mechanism of action of this compound is the inhibition of the mitochondrial respiratory chain, specifically at Complex III (cytochrome bc1 complex).[1][4][5] This mode of action is shared with its structural analog, myxothiazol. This compound binds to the Qo site of cytochrome b within Complex III, thereby blocking the transfer of electrons from ubiquinol to cytochrome c1. This disruption of the electron transport chain halts ATP synthesis and leads to the generation of reactive oxygen species, ultimately inducing cell death in susceptible organisms.
Experimental Protocols
The following sections detail the generalized experimental protocols for assessing the antifungal and cytotoxic activities of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL).
-
Preparation of Microtiter Plates: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing medium only (sterility control) and medium with the fungal inoculum (growth control) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.
References
- 1. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Cystothiazole A: A Technical Guide to a Potent Mitochondrial Inhibitor
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Cystothiazole A, a natural product with the molecular formula C20H26N2O4S2, is a potent bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1][2] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, mechanism of action, biosynthesis, total synthesis, and biological activities. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and mitochondrial research.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless powder with a molecular weight of 422.56 g/mol .[3] Its structure was elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H26N2O4S2 | [1][3] |
| Molecular Weight | 422.56 g/mol | [3] |
| Appearance | Colorless powder | [5] |
| UV λmax (MeOH) | 223, 243, 312 nm | [4] |
| High-Resolution FAB-MS [M+H]+ | m/z 423.1413 | [4] |
Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)
| Position | 13C (δ, ppm) | 1H (δ, ppm, mult., J in Hz) |
| 1 | 167.6 | - |
| 2 | 91.0 | 5.10 (s) |
| 3 | 176.7 | - |
| 4 | 39.7 | 4.17 (dq, 4.8, 7.2) |
| 5 | 84.2 | 4.53 (m) |
| 6 | 131.9 | 6.62 (dd, 15.6, 4.8) |
| 7 | 125.3 | 6.68 (d, 15.6) |
| 8 | 154.5 | - |
| 9 | 115.0 | 7.07 (s) |
| 10 | 161.8 | - |
| 11 | 148.9 | - |
| 12 | 116.5 | 7.94 (s) |
| 13 | 177.2 | - |
| 14 | - | 2.92 (m) |
| 15 | - | 4.16 (br. d, 10.8), 3.75 (br. d, 10.8) |
| 1-OMe | 50.6 | 3.70 (s) |
| 3-OMe | 55.4 | 3.66 (s) |
| 4-Me | 13.8 | 1.18 (d, 7.2) |
| 14-Me (x2) | - | 1.63 (s) |
(Data compiled from[4])
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound exerts its biological effects primarily through the inhibition of the mitochondrial electron transport chain.[1][2] Specifically, it targets the cytochrome bc1 complex (Complex III) , a critical enzyme in cellular respiration.[6][7]
The mechanism involves binding to the Qo (quinone oxidation) site of the cytochrome bc1 complex, thereby blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein.[8][9] This disruption of the electron flow halts ATP production and leads to cellular energy depletion, ultimately resulting in cell death in susceptible organisms.
Biological Activity
This compound exhibits potent antifungal and cytotoxic activity against a range of fungal pathogens and human tumor cell lines, respectively.[1][2][4] It is notably inactive against bacteria.[1][2]
Table 3: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (µg/mL) |
| Pyricularia oryzae | 0.2 |
| Botrytis cinerea | 0.78 |
| Alternaria kikuchiana | 0.78 |
| Candida albicans | 3.12 |
| Saccharomyces cerevisiae | 1.56 |
(Data adapted from the original publication describing the isolation of this compound)
Table 4: Cytotoxic Activity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) |
| P388 | Murine Leukemia | 0.01 |
| L1210 | Murine Leukemia | 0.02 |
| KB | Human Epidermoid Carcinoma | 0.04 |
(Data adapted from the original publication describing the isolation of this compound)
Experimental Protocols
Isolation of this compound from Cystobacter fuscus
The following is a generalized protocol based on the original isolation procedure.[5]
-
Fermentation: Cystobacter fuscus is cultured in a suitable medium on a rotary shaker at 28°C for 4 days.[5]
-
Extraction: The culture broth is centrifuged, and the cell pellet is extracted with acetone.
-
Solvent Partitioning: The acetone extract is concentrated and partitioned between ethyl acetate and water. The ethyl acetate layer, containing this compound, is collected.
-
Chromatography: The crude extract is subjected to silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Total Synthesis of this compound
Several total syntheses of this compound have been reported.[6][7][10] A common strategy involves the synthesis of the bithiazole core and the polyketide side chain separately, followed by their coupling. Key reactions often include the Horner-Wadsworth-Emmons olefination and Evans aldol reaction to control stereochemistry.[6]
Mitochondrial NADH Oxidase Inhibition Assay
The inhibitory activity of this compound on mitochondrial respiration can be determined by measuring its effect on NADH oxidation in submitochondrial particles.[4]
-
Preparation of Submitochondrial Particles: Mitochondria are isolated from a suitable source (e.g., bovine heart) and subjected to sonication and centrifugation to obtain submitochondrial particles.
-
Assay Mixture: The assay mixture typically contains buffer, NADH, and the submitochondrial particle suspension.
-
Measurement: The reaction is initiated by the addition of NADH, and the rate of NADH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
-
Inhibition Studies: The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.
Biosynthesis
The biosynthesis of this compound in Cystobacter fuscus has been investigated through stable-isotope labeling studies.[1] The polyketide portion of the molecule is derived from acetate and propionate units. The bithiazole moiety originates from L-serine, the O-methyl groups are supplied by L-methionine, and the isopropyl group is derived from L-valine.[1]
Conclusion
This compound is a fascinating natural product with a potent and specific mechanism of action. Its antifungal and cytotoxic properties make it a valuable lead compound for the development of new therapeutic agents. This technical guide provides a solid foundation of data and protocols to aid researchers in further exploring the potential of this compound and its analogs in medicine and agriculture.
References
- 1. Biosynthetic studies on a myxobacterial antibiotic, this compound: biosynthetic precursors of the carbon skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+)-cystothiazole A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. Total synthesis of cystothiazoles A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myxothiazol - Wikipedia [en.wikipedia.org]
- 10. Total synthesis of cystothiazoles A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Cystothiazole A: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystothiazole A is a naturally occurring bis-thiazole antibiotic isolated from the myxobacterium Cystobacter fuscus. It has garnered significant interest within the scientific community due to its potent and selective antifungal activity, which is attributed to the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex. This unique mode of action, coupled with its structural complexity, has made this compound a compelling target for total synthesis. The development of efficient synthetic routes is crucial for structure-activity relationship (SAR) studies, the generation of novel analogs with improved therapeutic profiles, and ensuring a sustainable supply of this promising antifungal agent. This document provides a detailed overview and protocol for the total synthesis of this compound, drawing from established synthetic strategies in the field.
Comparative Overview of Synthetic Strategies
Several distinct and innovative strategies for the total synthesis of this compound have been reported, each with its own set of advantages. The key differentiators often lie in the construction of the stereocenter, the formation of the bis-thiazole core, and the final coupling of the key fragments. Below is a summary of prominent approaches:
| Lead Researcher(s) | Key Reactions | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| Panek, J. S. et al. | Asymmetric Crotylation, Stille Cross-Coupling | 12 | 15% | [1] |
| Charette, A. B. et al. | Evans Asymmetric Catalytic Aldol Reaction, Wittig Reaction | 9 | 38% | [2] |
| Williams, D. R. et al. | Horner-Emmons Olefination, Evans Aldol Process | Not explicitly stated in abstract | Not explicitly stated in abstract | [3] |
Visualizing the Synthetic Pathways
To better understand the logic and flow of the synthetic strategies, the following diagrams illustrate the general retrosynthetic analysis and a common forward synthetic workflow.
Caption: General retrosynthetic analysis of this compound.
Caption: A generalized workflow for the convergent synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on the successful total synthesis reported by the Charette group, which features an efficient Evans aldol reaction and a Wittig reaction for the final coupling.[2]
Synthesis of the Side Chain Aldehyde
1. Evans Asymmetric Aldol Reaction:
-
To a solution of the oxazolidinone (1.0 equiv) in CH₂Cl₂ (0.2 M) at 0 °C is added dibutylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes at this temperature.
-
The reaction is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The resulting mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with CH₂Cl₂ (3 x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct.
2. Protection of the Hydroxyl Group:
-
To a solution of the aldol adduct (1.0 equiv) in CH₂Cl₂ (0.2 M) at 0 °C is added 2,6-lutidine (1.5 equiv) followed by TBSOTf (1.2 equiv). The reaction is stirred at 0 °C for 1 hour.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂ (3 x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purification by flash chromatography yields the TBS-protected product.
3. Reductive Cleavage of the Chiral Auxiliary:
-
To a solution of the protected adduct (1.0 equiv) in THF (0.1 M) at 0 °C is added LiBH₄ (2.0 equiv). The mixture is stirred at 0 °C for 1 hour.
-
The reaction is carefully quenched with saturated aqueous Rochelle's salt solution and stirred vigorously for 1 hour.
-
The mixture is extracted with EtOAc (3 x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude alcohol is purified by flash chromatography.
4. Oxidation to the Aldehyde:
-
To a solution of the alcohol (1.0 equiv) in CH₂Cl₂ (0.1 M) at room temperature is added Dess-Martin periodinane (1.5 equiv). The reaction is stirred for 1 hour.
-
The reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. The mixture is stirred until both layers are clear.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the crude aldehyde, which is used in the next step without further purification.
Synthesis of the Bis-Thiazole Phosphonium Salt
The synthesis of the bis-thiazole fragment involves the construction of the two thiazole rings, followed by functional group manipulations to install the phosphonium salt. The specific multi-step sequence can be found in the supporting information of the cited literature.[2]
Final Assembly via Wittig Reaction
-
To a suspension of the bis-thiazole phosphonium salt (1.1 equiv) in THF (0.1 M) at -78 °C is added KHMDS (1.05 equiv). The resulting deep red solution is stirred at -78 °C for 30 minutes.
-
A solution of the side-chain aldehyde (1.0 equiv) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with EtOAc (3 x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Final Deprotection
-
To a solution of the protected this compound (1.0 equiv) in THF (0.1 M) is added TBAF (3.0 equiv). The reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched with water and extracted with EtOAc (3 x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purification by flash column chromatography affords pure this compound.
Data Presentation
The following table summarizes the yields for the key steps in the Charette synthesis of this compound.[2]
| Step | Reaction | Yield |
| 1 | Evans Asymmetric Aldol Reaction | High |
| 2 | TBS Protection | High |
| 3 | Reductive Cleavage | High |
| 4 | Dess-Martin Oxidation | Quantitative (crude) |
| 5 | Wittig Reaction | Good |
| 6 | TBAF Deprotection | High |
| Overall | Total Synthesis | 38% |
Note: "High" and "Good" are qualitative descriptors used in the absence of specific numerical data in the primary abstract. The overall yield is reported as 38% over 9 linear steps.[2]
Conclusion
The total synthesis of this compound has been successfully achieved through various elegant and efficient strategies. The protocol detailed here, based on the work of Charette and colleagues, provides a robust and high-yielding pathway to this important natural product.[2] These synthetic efforts not only provide access to this compound for further biological evaluation but also offer a versatile platform for the design and synthesis of novel analogs with potentially enhanced antifungal properties. Researchers in the fields of organic synthesis, medicinal chemistry, and drug development can utilize these protocols as a foundation for their own investigations into this promising class of compounds.
References
Enantioselective Synthesis of Cystothiazole A and C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of Cystothiazole A and C, potent antifungal agents that function as inhibitors of the mitochondrial cytochrome bc1 complex. The methodologies described are based on established synthetic routes, offering a guide for the stereocontrolled construction of these complex natural products.
Overview of Synthetic Strategy
The enantioselective synthesis of this compound and C hinges on a convergent strategy that unites a chiral side chain with a bisthiazole core. A key challenge in this synthesis is the precise control of the stereochemistry at the C4 and C5 positions of the side chain. The protocols detailed below primarily follow the synthetic route developed by Williams et al., which employs an Evans asymmetric aldol reaction to establish this critical stereochemical relationship.[1]
The general synthetic workflow can be summarized as follows:
-
Synthesis of the Bisthiazole Aldehyde: Construction of the [2,4']-bisthiazole core followed by functionalization to yield a key aldehyde intermediate.
-
Enantioselective Aldol Reaction: An Evans asymmetric aldol reaction between the bisthiazole aldehyde and a chiral oxazolidinone auxiliary-bearing propionate unit to set the C4/C5 stereocenters.
-
Elaboration of the Side Chain: Further modifications of the aldol product, including methylation and introduction of the terminal functional group, to complete the side chain.
-
Final Coupling and Deprotection: Coupling of the completed side chain with the appropriate fragment and final deprotection to yield this compound or C.
Key Experimental Protocols
Synthesis of the [2,4']-Bisthiazole Aldehyde
The synthesis of the core [2,4']bisthiazole component is a crucial first stage.[1] A general protocol involves the initial formation of a 2-substituted thiazole followed by the construction of the second thiazole ring and subsequent conversion to the aldehyde.
Protocol: Horner-Emmons Olefination to yield α,β-unsaturated ester [1]
-
Reagents: [2,4']-Bisthiazole phosphonate, appropriate aldehyde, base (e.g., NaH), solvent (e.g., THF).
-
Procedure:
-
Suspend NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon).
-
Add the [2,4']-bisthiazole phosphonate dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired α,β-unsaturated ester.
-
Evans Asymmetric Aldol Reaction
This is the key stereochemistry-defining step, establishing the C4/C5 configuration.[1][2][3]
Protocol: Asymmetric Evans Aldol Process [1]
-
Reagents: Chiral N-acyloxazolidinone, dibutylboron triflate (Bu2BOTf), triethylamine (TEA), the α,β-unsaturated ester from the previous step, solvent (e.g., CH2Cl2).
-
Procedure:
-
Dissolve the chiral N-acyloxazolidinone in anhydrous CH2Cl2 at 0 °C under an inert atmosphere.
-
Add Bu2BOTf dropwise, followed by the dropwise addition of TEA.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction to -78 °C.
-
Add a solution of the α,β-unsaturated ester in CH2Cl2 dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction with a pH 7 buffer solution.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Stereocontrolled O-Alkylation
The final step to differentiate between this compound and C is the stereocontrolled O-alkylation of a precursor β-keto ester.[1]
Protocol: O-Alkylation of β-Keto Esters [1]
-
Reagents: β-keto ester precursor, base (e.g., K2CO3), alkylating agent (e.g., methyl iodide for this compound), solvent (e.g., acetone).
-
Procedure:
-
Dissolve the β-keto ester in acetone.
-
Add K2CO3 and the alkylating agent.
-
Reflux the mixture for the specified time (monitor by TLC).
-
Cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
-
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities reported for key reactions in the synthesis of this compound and C.
| Reaction Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Horner-Emmons Olefination | α,β-unsaturated ester | 85-95 | N/A | [1] |
| Evans Asymmetric Aldol | Aldol Adduct | 70-85 | >95:5 d.r. | [1] |
| O-Alkylation | This compound/C | 80-90 | N/A | [1] |
Alternative Enantioselective Methods
While the Evans aldol approach is well-established, other methods have been explored for the enantioselective synthesis of cystothiazoles and related natural products. These include:
-
Asymmetric Crotylation: Utilizing a propargylic dicobalt hexacarbonyl complex to enhance diastereoselectivity.[4]
-
Organocatalytic Transfer Hydrogenation: An asymmetric organocatalytic transfer hydrogenation can be employed to set the stereocenter α to the bis-thiazole unit.[5][6][7]
-
Modified Julia Coupling: This method has been used for the convergent synthesis of cystothiazoles with improved E/Z selectivity compared to the Wittig reaction.[8]
These alternative strategies offer different advantages in terms of atom economy, reagent availability, and scalability, providing valuable options for researchers in the field.
References
- 1. Total synthesis of cystothiazoles A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+)-cystothiazole A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of cystothiazoles A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalysis-based enantioselective total synthesis of myxothiazole Z, (14S)-melithiazole G and (14S)-cystothiazole F - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Catalysis-based enantioselective total synthesis of myxothiazole Z, (14S)-melithiazole G and (14S)-cystothiazole F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalysis-based enantioselective total synthesis of myxothiazole Z, (14S)-melithiazole G and (14S)-cystothiazole F - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Concise syntheses of cystothiazoles A, C, D, and melithiazol B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Horner-Emmons Olefination in the Synthesis of Cystothiazole A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of the Horner-Wadsworth-Emmons (HWE) olefination in the total synthesis of Cystothiazole A, a potent antifungal agent. The information presented is collated from key literature and is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a myxobacterial metabolite that exhibits significant antifungal activity. Its mechanism of action involves the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex, making it a subject of interest for the development of novel antifungal drugs.[1] The total synthesis of this compound often employs the Horner-Wadsworth-Emmons (HWE) olefination as a crucial step for the stereoselective formation of a key α,β-unsaturated ester intermediate. This reaction offers excellent control over the geometry of the newly formed double bond, which is essential for the biological activity of the final product.
The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene. A significant advantage of the HWE reaction over the classical Wittig reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed during workup. Furthermore, the reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer in the synthesis of this compound.
Key Synthetic Step: Horner-Wadsworth-Emmons Olefination
In the total synthesis of this compound reported by Williams et al., the HWE olefination is employed to couple the [2,4']bisthiazole aldehyde fragment with a phosphonate reagent to construct the side chain.[1] This reaction establishes the C4-C5 double bond with high (E)-selectivity.
Reaction Scheme
Caption: Horner-Wadsworth-Emmons olefination in the synthesis of this compound.
Quantitative Data
The following table summarizes the quantitative data for the Horner-Wadsworth-Emmons olefination step in the total synthesis of this compound as reported by Williams et al.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield of α,β-Unsaturated Ester (10) | Stereoselectivity | Reference |
| [2,4']Bisthiazole Aldehyde (8) | Triethyl phosphonoacetate | Sodium Hydride (NaH) | THF | 0 °C to room temperature | Not specified | 85% | (E)-isomer favored | J. Org. Chem. 2001, 66, 8463-9 |
Experimental Protocols
Preparation of the [2,4']Bisthiazole Aldehyde (8)
The synthesis of the aldehyde precursor is a multi-step process. A detailed protocol for its synthesis can be found in the supporting information of the primary literature. The final step to yield the aldehyde is typically an oxidation of the corresponding primary alcohol.
Horner-Wadsworth-Emmons Olefination to form α,β-Unsaturated Ester (10)
The following protocol is adapted from the total synthesis of this compound by Williams et al. (J. Org. Chem. 2001, 66, 25, 8463-8469).
Materials:
-
[2,4']Bisthiazole aldehyde (8)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.2 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the phosphonate ylide.
-
A solution of the [2,4']bisthiazole aldehyde (8) (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude α,β-unsaturated ester (10) is purified by flash column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, workup, and purification of the α,β-unsaturated ester intermediate.
Caption: Experimental workflow for the HWE olefination in this compound synthesis.
Biological Activity and Signaling Pathway
This compound exerts its antifungal effect by inhibiting the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[1] This inhibition disrupts the production of ATP, the cell's primary energy currency, leading to fungal cell death.
The cytochrome bc1 complex catalyzes the transfer of electrons from ubiquinol to cytochrome c. This compound binds to the Qo site of the cytochrome bc1 complex, thereby blocking the oxidation of ubiquinol and halting the electron flow.
References
Application Notes and Protocols: Evans Aldol Process in the Synthesis of Cystothiazole A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystothiazole A is a potent antifungal agent isolated from the myxobacterium Cystobacter fuscus. Its unique structural features and significant biological activity have made it an attractive target for total synthesis. A critical step in several reported total syntheses of this compound is the application of the Evans aldol reaction to establish the crucial C4-C5 stereochemistry of the molecule's side chain. This diastereoselective reaction, utilizing a chiral oxazolidinone auxiliary, provides a reliable method for controlling the absolute configuration of newly formed stereocenters, a common challenge in the synthesis of complex natural products.
These application notes provide a detailed overview of the Evans aldol process as it pertains to the synthesis of this compound, including experimental protocols derived from published total syntheses, quantitative data, and diagrams to illustrate the reaction mechanism and overall synthetic strategy.
Retrosynthetic Analysis of this compound
The general retrosynthetic strategy for this compound involves the disconnection of the molecule into three key fragments: the bis-thiazole core, a C1-C7 aldehyde or equivalent, and the C8-C15 side chain. The Evans aldol reaction is instrumental in the stereocontrolled synthesis of the C1-C7 fragment, which contains the C4 and C5 stereocenters.
Caption: Retrosynthetic analysis of this compound.
The Evans Aldol Reaction: Mechanism and Stereochemical Control
The Evans aldol reaction involves the reaction of a boron enolate of a chiral N-acyloxazolidinone with an aldehyde. The stereochemical outcome is controlled by the chiral auxiliary, which directs the approach of the aldehyde to one face of the enolate. This is achieved through the formation of a rigid, chair-like six-membered transition state, known as the Zimmerman-Traxler model. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective reaction.
Application Notes and Protocols for the Synthesis of Bisthiazole Fragments via Stille Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bisthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds, including anticancer agents, antibiotics, and anti-inflammatory molecules. The synthesis of these valuable fragments often relies on robust and efficient cross-coupling methodologies. Among these, the Stille cross-coupling reaction has emerged as a powerful tool for the construction of carbon-carbon bonds between thiazole rings. This palladium-catalyzed reaction between an organostannane and an organic halide offers a versatile and functional group tolerant approach to forge the bisthiazole core.
These application notes provide detailed protocols and supporting data for the synthesis of various bisthiazole fragments using the Stille cross-coupling reaction. The information is intended to guide researchers in the efficient synthesis of these important motifs for applications in drug discovery and development.
Advantages of the Stille Cross-Coupling for Bisthiazole Synthesis
The Stille cross-coupling reaction offers several advantages for the synthesis of bisthiazole fragments:
-
Mild Reaction Conditions: The reaction typically proceeds under neutral and relatively mild conditions, which allows for the presence of a wide range of sensitive functional groups on the thiazole rings.
-
Functional Group Tolerance: The reaction is compatible with a diverse array of functional groups, such as esters, amides, ketones, and nitro groups, minimizing the need for protecting group strategies.
-
Stability of Reagents: Organostannanes (stannylthiazoles) are generally stable to air and moisture, making them easier to handle and store compared to other organometallic reagents.
-
Versatility: The Stille coupling can be employed to synthesize a variety of bisthiazole isomers (2,2'-, 2,4'-, and 4,4'-bisthiazoles) by appropriately selecting the halogenated and stannylated thiazole precursors.
Applications in Drug Discovery
Bisthiazole fragments are of significant interest in drug discovery, particularly in the development of novel anticancer therapeutics. These scaffolds have been shown to interact with various biological targets implicated in cancer progression.
Several studies have highlighted the potential of bisthiazole derivatives as potent anticancer agents. For instance, certain bis-thiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and rat glioma (C6). The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. One such target is the Pim-1 kinase, a serine/threonine kinase that is often overexpressed in various cancers and plays a role in cell cycle progression and apoptosis. By inhibiting Pim-1, bisthiazole-based compounds can induce apoptosis in cancer cells.
Furthermore, some bisthiazole derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply, leading to their regression.
The apoptotic pathway is another critical target for bisthiazole-based drug candidates. Some derivatives have been shown to modulate the expression of pro-apoptotic proteins like Bax and Puma, while downregulating anti-apoptotic proteins such as Bcl-2, thereby tipping the cellular balance towards programmed cell death.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Stille cross-coupling synthesis of bisthiazole fragments, highlighting the versatility of the reaction conditions.
| Entry | Halothiazole | Stannylthiazole | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromothiazole | 2-(Tributylstannyl)thiazole | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 | General Protocol |
| 2 | 4-Bromothiazole | 4-(Tributylstannyl)thiazole | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | Dioxane | 100 | 16 | 78 | General Protocol |
| 3 | 2-Bromothiazole | 4-(Tributylstannyl)thiazole | Pd(OAc)₂ (3) | SPhos (6) | DMF | 90 | 24 | 82 | General Protocol |
| 4 | 2'-Phenyl-4-bromo-2,4'-bithiazole | Phenyltributylstannane | Pd(PPh₃)₄ (10) | - | Toluene | 100 | 24 | 62 | |
| 5 | 2'-Alkynyl-4-bromo-2,4'-bithiazole | Alkynyltributylstannane | Pd(PPh₃)₄ (10) | - | Toluene | 100 | 24 | 58 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Purification is typically achieved by column chromatography on silica gel.
Protocol 1: Synthesis of 2,2'-Bisthiazole
This protocol describes a general procedure for the synthesis of 2,2'-bisthiazole via Stille cross-coupling of 2-bromothiazole and 2-(tributylstannyl)thiazole.
Materials:
-
2-Bromothiazole
-
2-(Tributylstannyl)thiazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiazole (1.0 mmol, 1.0 equiv), 2-(tributylstannyl)thiazole (1.1 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL).
-
Stir the resulting mixture vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2,2'-bisthiazole.
Protocol 2: Synthesis of 4,4'-Bisthiazole
This protocol outlines a general procedure for the synthesis of 4,4'-bisthiazole from 4-bromothiazole and 4-(tributylstannyl)thiazole.
Materials:
-
4-Bromothiazole
-
4-(Tributylstannyl)thiazole
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(2-furyl)phosphine [P(2-furyl)₃]
-
Anhydrous 1,4-dioxane
-
Saturated aqueous solution of potassium fluoride (KF)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube, combine 4-bromothiazole (1.0 mmol, 1.0 equiv), 4-(tributylstannyl)thiazole (1.1 mmol, 1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and tri(2-furyl)phosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
After cooling to room temperature, follow the workup and purification procedure as described in Protocol 1 (steps 6-11).
Protocol 3: Synthesis of 2,4'-Bisthiazole
This protocol provides a general method for the synthesis of the unsymmetrical 2,4'-bisthiazole.
Materials:
-
2-Bromothiazole
-
4-(Tributylstannyl)thiazole
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add 2-bromothiazole (1.0 mmol, 1.0 equiv), 4-(tributylstannyl)thiazole (1.1 mmol, 1.1 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and SPhos (0.06 mmol, 6 mol%).
-
Purge the vial with nitrogen.
-
Add anhydrous DMF (8 mL) via syringe.
-
Seal the vial and heat the mixture to 90 °C for 24 hours.
-
Upon cooling, perform the aqueous workup with KF solution as detailed in Protocol 1 (steps 6-11), using diethyl ether or ethyl acetate for extraction.
Visualizations
Catalytic Cycle of the Stille Cross-Coupling Reaction
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Bisthiazole Synthesis
Caption: Experimental workflow for bisthiazole synthesis.
Plausible Signaling Pathway Targeted by Bisthiazole Fragments in Cancer
Caption: Potential anticancer mechanism of bisthiazole fragments.
Conclusion
The Stille cross-coupling reaction is a highly effective and versatile method for the synthesis of bisthiazole fragments, which are valuable scaffolds in drug discovery. The mild reaction conditions and broad functional group tolerance make it an attractive choice for the construction of complex and highly functionalized bisthiazole derivatives. The protocols and data presented in these application notes serve as a practical guide for researchers and scientists in the pharmaceutical industry and academia to facilitate the synthesis of these important compounds for the development of new therapeutic agents. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
Application Notes and Protocols for the Isolation and Purification of Cystothiazole A from Myxobacteria
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the isolation and purification of Cystothiazole A, a potent antifungal secondary metabolite, from the myxobacterium Cystobacter fuscus. The protocols outlined below cover cultivation, extraction, and multi-step chromatographic purification, supplemented with quantitative data and workflow visualizations.
Introduction
This compound is a bithiazole-type antibiotic produced by the myxobacterium Cystobacter fuscus.[1] It exhibits significant antifungal and cytotoxic activities, primarily through the inhibition of the mitochondrial respiratory chain.[1] Myxobacteria are a rich source of novel secondary metabolites, and efficient methods for the isolation and purification of these compounds are crucial for drug discovery and development.[2] The production of this compound can be significantly enhanced by using adsorbent resins during fermentation, which sequester the product and prevent feedback inhibition.[3]
This guide details a robust protocol for producing, isolating, and purifying this compound to a high degree of purity suitable for further biological and chemical studies.
Data Presentation
The following table summarizes representative quantitative data for the production and isolation of this compound from Cystobacter fuscus cultures. Yields can vary based on specific culture conditions and extraction efficiency.
| Parameter | Value | Unit | Notes |
| Fermentation Scale | |||
| Laboratory Scale (with resin) | 8 | µg/mL | Production in liquid culture with 2% adsorbent resin. |
| Laboratory Scale (without resin) | 0.8 | µg/mL | Comparative yield without the use of adsorbent resin. |
| Pilot Scale (with resin) | >1.0 | g | Total yield from a 150 L fermentation. |
| Compound Properties | |||
| Molecular Formula | C₂₀H₂₆N₂O₄S₂ | Determined by high-resolution mass spectrometry.[1][4] | |
| Molecular Weight | 422.56 | g/mol | |
| Mass Spectrometry (M+H)⁺ | 423 | m/z | Expected ion in positive mode ESI-MS.[4] |
Experimental Protocols
Protocol 1: Cultivation of Cystobacter fuscus
This protocol describes the two-stage cultivation of Cystobacter fuscus for the production of this compound.
1.1. Media Preparation
-
VY/2 Agar (for slant cultures):
-
Baker's Yeast: 5.0 g/L
-
CaCl₂·2H₂O: 1.0 g/L
-
Vitamin B₁₂: 0.5 µg/mL
-
Bacto Agar: 15.0 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Seed & Production Medium (LBS Medium):
-
Adsorbent Resin Preparation:
-
For the production medium, add 2% (w/v) of Amberlite™ XAD-16 or Sepabeads® SP207 resin before autoclaving.[2]
-
1.2. Cultivation Procedure
-
Starter Culture: Inoculate a loopful of C. fuscus from a VY/2 agar slant into a 300-mL Erlenmeyer flask containing 70 mL of the seed medium.
-
Incubate the starter culture at 28°C on a rotary shaker at 180 rpm for 3-4 days.
-
Production Culture: Inoculate the production medium (containing the adsorbent resin) with a 10% (v/v) aliquot of the seed culture.
-
Incubate the production culture at 28°C on a rotary shaker at 180 rpm for 4 to 7 days.
Protocol 2: Extraction of this compound
This protocol details the extraction of this compound from the culture broth, bacterial cells, and the adsorbent resin.
-
Harvesting: After fermentation, harvest the entire culture content, including the bacterial cells and the adsorbent resin, by centrifugation at 5,000 x g for 15 minutes. Discard the supernatant.
-
Solvent Extraction:
-
Combine the cell pellet and the resin.
-
Extract the combined solids with methanol (or acetone) at a ratio of 1:3 (solids:solvent, v/v) with vigorous shaking for 2-3 hours at room temperature.[2][7]
-
Separate the solvent extract from the solids by filtration or centrifugation.
-
Repeat the extraction process two more times to ensure complete recovery.
-
-
Concentration: Combine all solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude aqueous residue.
-
Liquid-Liquid Extraction:
-
Extract the aqueous residue three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate layers and wash with a saturated NaCl solution.
-
Dry the ethyl acetate layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield the crude extract containing this compound.
-
Protocol 3: Chromatographic Purification of this compound
This protocol describes a three-step chromatographic procedure for the purification of this compound from the crude extract.
3.1. Step 1: Silica Gel Column Chromatography (Crude Fractionation)
-
Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) in chloroform.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually adding methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pooling and Concentration: Pool the this compound-rich fractions and evaporate the solvent.
3.2. Step 2: Preparative Reversed-Phase HPLC (Intermediate Purification)
-
Column: C18 (ODS) preparative column (e.g., 20 mm i.d. x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Elution: Run a linear gradient from 60% Methanol to 100% Methanol over 40 minutes at a flow rate of 10 mL/min.
-
Detection: Monitor the elution at 310 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Concentration: Evaporate the methanol from the collected fraction and perform a liquid-liquid extraction with ethyl acetate to recover the compound. Dry and concentrate the ethyl acetate extract.
3.3. Step 3: Normal-Phase HPLC (Final Polishing)
-
Column: Silica gel HPLC column (e.g., Develosil 60-5, 8 mm i.d. × 250 mm).
-
Mobile Phase: An isocratic mixture of Hexane:Dichloromethane:Methanol (70:29:1, v/v/v).
-
Flow Rate: 2 mL/min.
-
Detection: Monitor the elution at 254 nm or 310 nm.
-
Purification: Inject the semi-purified sample from Step 2. Collect the main peak corresponding to pure this compound.
-
Final Product: Evaporate the solvent to obtain pure this compound as a colorless powder. Confirm purity and identity using analytical HPLC, Mass Spectrometry, and NMR.
Visualizations
The following diagrams illustrate the key workflows for the isolation and purification of this compound.
Caption: Overall workflow for this compound isolation and purification.
Caption: Biosynthetic origin of this compound moieties.[8]
References
- 1. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovering the Hidden Secondary Metabolome of Myxococcus xanthus: a Study of Intraspecific Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of this compound, a myxobacterial antibiotic, into novel derivatives by the mother producer, Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Cystobacter fuscus HM-E: a novel biocontrol agent against cotton Verticillium wilt [frontiersin.org]
- 6. Cystobacter fuscus HM-E: a novel biocontrol agent against cotton Verticillium wilt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of secondary metabolites containing a diketopiperazine core in extracts from myxobacterial strains with growth inhibition activity against a range of prey species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cystothiazole A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystothiazole A, a myxobacterial metabolite, is a potent antifungal agent that functions through the inhibition of mitochondrial respiration. Its potential therapeutic applications necessitate a robust and efficient purification method to ensure high purity for research and development purposes. This application note provides a detailed protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed to be scalable for producing sufficient quantities of the compound for various downstream applications, including structural elucidation, bioactivity screening, and preclinical studies.
Introduction
This compound is a bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1][2] Its antifungal activity is attributed to the inhibition of the mitochondrial respiratory chain at the level of NADH oxidation.[1][3] As a promising lead compound in drug discovery, obtaining highly purified this compound is crucial for accurate biological evaluation and further development. This protocol outlines a preparative reversed-phase HPLC method for the efficient isolation of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective HPLC purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₄S₂ | [1][2] |
| Molecular Weight | 422.57 g/mol | [1][2] |
| Appearance | Colorless powder | [1] |
| Solubility | Soluble in methanol, chloroform | [1] |
| UV Absorbance Maxima (in Methanol) | 235 nm, 310 nm | [1] |
HPLC Purification Protocol
This protocol is designed for the preparative purification of this compound from a pre-enriched fraction of a Cystobacter fuscus culture extract.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Pump | Capable of delivering flow rates up to 20 mL/min |
| Injector | Manual or automated with a loop size of at least 1 mL |
| Detector | UV-Vis detector with wavelength monitoring at 310 nm |
| Fraction Collector | Automated fraction collector |
| Column | C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size) |
| Solvent A | HPLC-grade water with 0.1% (v/v) formic acid |
| Solvent B | HPLC-grade acetonitrile with 0.1% (v/v) formic acid |
| Sample Solvent | Methanol or a mixture of Solvent A and Solvent B |
Sample Preparation
-
Obtain a crude or partially purified extract containing this compound.
-
Dissolve the extract in a minimal amount of the sample solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase, 250 x 20 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 18 mL/min |
| Detection Wavelength | 310 nm |
| Injection Volume | 500 µL - 2 mL (depending on sample concentration) |
| Column Temperature | Ambient |
Gradient Elution Program
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 40 | 60 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 40 | 60 |
| 40 | 40 | 60 |
Fraction Collection and Post-Purification Processing
-
Collect fractions corresponding to the this compound peak based on the UV chromatogram. The expected retention time should be determined beforehand using an analytical scale run.
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.
-
Confirm the purity of the final product using analytical HPLC and assess its identity by mass spectrometry and NMR.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for HPLC purification and the signaling pathway of this compound's mechanism of action.
References
Spectroscopic Analysis of Cystothiazole A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the spectroscopic analysis of Cystothiazole A, a novel bithiazole-type antibiotic. The following techniques are covered: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.
Introduction
This compound (C₂₀H₂₆N₂O₄S₂) is a myxobacterial metabolite with significant antifungal and antitumor activities.[1][2] Its unique structure, featuring a bithiazole core, necessitates comprehensive spectroscopic analysis for unambiguous identification and characterization. This guide offers standardized protocols and expected data for these analyses.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃[2]
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |
| 1 | 161.4 | - |
| 2 | 118.8 | 7.49, s |
| 3 | 169.5 | - |
| 4 | 143.2 | 3.59, dd (9.3, 6.4) |
| 5 | 78.4 | 1.94, m |
| 6 | 33.0 | 1.62, m |
| 7 | 130.6 | 5.25, d (9.3) |
| 8 | 134.5 | - |
| 9 | 166.4 | - |
| 10 | 115.8 | 7.15, s |
| 11 | 152.0 | - |
| 12 | 148.6 | 7.95, s |
| 13 | 121.7 | - |
| 14 | 170.8 | - |
| 15 | 34.7 | 2.60, sept (6.8) |
| 16 | 19.4 | 1.15, d (6.8) |
| 17 | 19.4 | 1.15, d (6.8) |
| 1-OMe | 56.4 | 3.89, s |
| 3-OMe | 61.5 | 3.78, s |
| 5-OMe | 57.9 | 3.32, s |
Table 2: Mass Spectrometry, UV-Vis, and IR Data for this compound[2]
| Technique | Parameter | Value |
| HR-FAB-MS | Molecular Formula | C₂₀H₂₆N₂O₄S₂ |
| [M+H]⁺ (calculated) | 423.1412 | |
| [M+H]⁺ (found) | 423.1416 | |
| UV-Vis (MeOH) | λ_max_ | 234 nm, 311 nm |
| IR (CHCl₃) | ν_max_ (cm⁻¹) | 3400, 1730, 1640, 1530, 1490 |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 500 MHz)
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Process the spectrum using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Process the spectrum using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ signal at δ 77.0 ppm.
-
-
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to confirm assignments.
High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the accurate mass and elemental composition of this compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Matrix (for FAB-MS, e.g., 3-nitrobenzyl alcohol)
-
High-Resolution Mass Spectrometer (e.g., FAB-MS or ESI-QTOF)
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in methanol.
-
For FAB-MS:
-
Mix a small aliquot of the sample solution with the matrix on the target probe.
-
Introduce the probe into the ion source.
-
-
For ESI-QTOF:
-
Infuse the sample solution directly into the electrospray source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Ensure a mass resolution of >10,000.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the [M+H]⁺ ion.
-
Use the accurate mass to calculate the elemental composition.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of this compound.
Materials:
-
This compound sample
-
Methanol (UV grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in methanol. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max_.
-
Blank Measurement: Fill a quartz cuvette with methanol and record a baseline spectrum.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution.
-
Fill the cuvette with the sample solution.
-
Record the UV-Vis spectrum from approximately 200 to 400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max_).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Chloroform (CHCl₃, spectroscopic grade)
-
IR salt plates (e.g., NaCl or KBr) or an ATR accessory
-
FT-IR Spectrometer
Protocol:
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a minimal amount of chloroform.
-
Apply a drop of the solution to an IR salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the sample.
-
Place a second salt plate on top.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the clean, empty salt plates.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.
References
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Cystothiazole A in Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] The rise of antifungal resistance to conventional drugs, such as azoles, necessitates the discovery and evaluation of new therapeutic agents with novel mechanisms of action.[1] Cystothiazole A, a natural product isolated from the myxobacterium Cystobacter fuscus, has demonstrated potent antifungal activity.[3] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex), a critical hub for cellular respiration and energy production.[4][5] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans using the standardized broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 reference method.[6][7]
Principle of the Assay
The broth microdilution method is the reference standard for in vitro antifungal susceptibility testing.[6] The assay determines the MIC, which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specific incubation period. The procedure involves preparing serial twofold dilutions of this compound in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of C. albicans. Following incubation, the plates are examined visually or spectrophotometrically to determine the MIC endpoint. For mitochondrial inhibitors like this compound, the MIC is typically defined as the concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.[8][9]
Mechanism of Action: Inhibition of Mitochondrial Complex III
This compound targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, halting the proton pumping process and severely impairing ATP synthesis, which is essential for fungal viability and growth.
References
- 1. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candida albicans pathogenicity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. academic.oup.com [academic.oup.com]
- 9. 3.4.1. Antifungal Susceptibility of C. albicans [bio-protocol.org]
Application Notes: Cell Culture Assays for Cystothiazole A Cytotoxicity in K562 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for evaluating the cytotoxicity of Cystothiazole A, a potent mitochondrial complex I inhibitor, in the K562 human chronic myelogenous leukemia cell line. Standard methodologies, including the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection, are presented with specific considerations for suspension cell cultures. Illustrative data and visualizations are included to guide researchers in experimental design and data interpretation.
Introduction
This compound is a natural product isolated from the myxobacterium Cystobacter fuscus that has demonstrated significant cytotoxic activity against various human tumor cells.[1] Its primary molecular target is the mitochondrial electron transport chain's Complex I (NADH:ubiquinone oxidoreductase). Inhibition of Complex I disrupts mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptotic cell death.[2][3]
The K562 cell line, established from a patient with chronic myelogenous leukemia, is a widely utilized in vitro model for cancer research and drug screening.[4][5] As these are suspension cells, specific handling and assay protocols are necessary to ensure accurate and reproducible results. This guide details the procedures for quantifying the cytotoxic effects of this compound on K562 cells.
Data Presentation
The following tables provide representative data from cytotoxicity and apoptosis assays performed on K562 cells treated with this compound.
Table 1: Effect of this compound on K562 Cell Viability (MTT Assay)
This table illustrates a typical dose-dependent inhibition of K562 cell proliferation after 48 hours of treatment with this compound. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of a cytotoxic compound.
| This compound Concentration (nM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 91.3 ± 4.8 |
| 10 | 78.6 ± 6.1 |
| 50 | 51.2 ± 4.5 |
| 100 | 33.7 ± 3.9 |
| 500 | 14.9 ± 2.1 |
| 1000 | 6.3 ± 1.5 |
| IC50 | ~50 nM |
Table 2: Assessment of Cell Membrane Damage in K562 Cells via LDH Release
This table demonstrates the concentration-dependent increase in lactate dehydrogenase (LDH) release, indicating a loss of plasma membrane integrity in K562 cells following 48 hours of exposure to this compound.
| Treatment | Percent LDH Release (Mean ± SD) |
| Spontaneous Release (Untreated) | 12.5 ± 2.3 |
| This compound (50 nM) | 38.7 ± 3.8 |
| This compound (100 nM) | 62.1 ± 5.1 |
| Maximum Release (Lysis Buffer) | 100 ± 6.0 |
Table 3: Quantification of Apoptosis in K562 Cells by Annexin V/PI Staining
This table summarizes the distribution of viable, apoptotic, and necrotic K562 cells after 24 hours of treatment with this compound, as determined by flow cytometry. A significant shift towards early and late apoptosis is observed.
| Cell Population | Vehicle Control (%) | This compound (100 nM) (%) |
| Viable (Annexin V- / PI-) | 94.2 | 38.5 |
| Early Apoptotic (Annexin V+ / PI-) | 3.1 | 36.4 |
| Late Apoptotic (Annexin V+ / PI+) | 1.5 | 22.3 |
| Necrotic (Annexin V- / PI+) | 1.2 | 2.8 |
Experimental Protocols
K562 Cell Culture and Maintenance
-
Culture Medium: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][6]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5][6]
-
Subculturing: Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. To subculture, aseptically remove a portion of the cell suspension and dilute it with fresh, pre-warmed culture medium to the desired seeding density. This is typically done every 2-3 days.[4][5]
MTT Cell Viability Assay
This protocol is adapted for suspension cells.[7][8]
-
Cell Seeding: In a 96-well flat-bottom plate, seed 1 x 10^4 K562 cells per well in a final volume of 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at twice the final desired concentration. Add 100 µL of the diluted compound to each well. Include vehicle-only wells as a control. Incubate for 48 hours.
-
MTT Reagent Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals. Carefully aspirate the supernatant without disturbing the pellet. Add 150 µL of DMSO to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[10][11][12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the assay kit).
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Procedure: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture as per the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Add 50 µL of the stop solution provided in the kit to each well. Measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[3][13][14]
-
Cell Treatment: In a 6-well plate, seed 5 x 10^5 K562 cells per well and treat with the desired concentration of this compound for 24 hours.
-
Cell Harvesting: Collect the cells by transferring the suspension to a centrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 1 mL of cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. Use single-stained controls for proper compensation.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity in K562 cells.
Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by this compound in K562 cells.
References
- 1. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycothiazole|Mitochondrial Complex I Inhibitor [benchchem.com]
- 3. Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K562 In Vitro LDH Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 5. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 6. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Investigating impacts of the mycothiazole chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cystothiazole A as a Fungicide: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystothiazole A is a potent antifungal agent belonging to the bithiazole class of antibiotics.[1][2] Isolated from the myxobacterium Cystobacter fuscus, it exhibits a broad spectrum of activity against various fungal species.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial respiratory chain, specifically targeting NADH oxidation.[1][2] This mode of action makes it an interesting candidate for research and development of new fungicidal compounds. Notably, this compound has demonstrated greater in vitro activity against fungi and lower cytotoxicity compared to the structurally related antibiotic, Myxothiazol.[1][2]
These application notes provide a comprehensive overview of the fungicidal properties of this compound, including its mechanism of action, and detailed protocols for its application in a research setting.
Quantitative Data on Antifungal Activity
| Fungal Species | Myxothiazol MIC (µg/mL) | Estimated this compound MIC (µg/mL) |
| Mucor hiemalis | 2 | <2 |
| Candida albicans | 0.01 - 3 | <0.01 - <3 |
| Saccharomyces cerevisiae | 0.01 - 3 | <0.01 - <3 |
| Various filamentous fungi | Active | More Active |
Note: The estimated MIC values for this compound are inferred from the qualitative statements in the literature indicating its higher potency compared to Myxothiazol.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound exerts its fungicidal effect by disrupting the cellular respiration process in fungi. It specifically inhibits the NADH-ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain. This inhibition blocks the oxidation of NADH to NAD+, a critical step in ATP production. The disruption of the electron flow ultimately leads to a depletion of cellular energy and cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal species using the broth microdilution method, following general guidelines for antifungal susceptibility testing.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and duration to obtain actively growing cultures.
-
Prepare a fungal suspension in sterile water and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate this compound dilution to each well.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well (fungal inoculum without this compound) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours, depending on the growth rate of the fungal species.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Caption: Workflow for MIC determination.
Protocol 2: Assessment of Mitochondrial Respiration Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on mitochondrial NADH oxidation in fungal cells by measuring oxygen consumption.
Materials:
-
Fungal cells
-
This compound
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and EDTA)
-
Substrates for Complex I (e.g., pyruvate, malate)
-
ADP
-
Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer)
-
DMSO (vehicle control)
Procedure:
-
Preparation of Fungal Spheroplasts/Mitochondria (if necessary):
-
For some fungal species, it may be necessary to prepare spheroplasts or isolate mitochondria to ensure the accessibility of this compound to the respiratory chain. This typically involves enzymatic digestion of the cell wall.
-
-
Oxygen Consumption Measurement:
-
Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Add a known quantity of fungal cells, spheroplasts, or isolated mitochondria to the respiration buffer in the electrode chamber.
-
Add the substrates for Complex I (e.g., pyruvate and malate) to initiate basal respiration.
-
Add ADP to stimulate State 3 respiration (active ATP synthesis).
-
Once a stable rate of oxygen consumption is established, add a vehicle control (DMSO) and record the rate.
-
In a subsequent experiment, or after the control measurement, add a specific concentration of this compound and record the rate of oxygen consumption.
-
A significant decrease in the rate of oxygen consumption after the addition of this compound indicates inhibition of the respiratory chain.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption before and after the addition of this compound.
-
Express the inhibition as a percentage of the control rate.
-
A dose-response curve can be generated by testing a range of this compound concentrations to determine the IC50 value (the concentration that causes 50% inhibition).
-
Conclusion
This compound is a promising antifungal agent with a potent and specific mechanism of action. The provided protocols offer a framework for researchers to investigate its fungicidal properties and further explore its potential in the development of new antifungal therapies. The superior activity of this compound compared to Myxothiazol warrants further investigation and detailed quantitative analysis against a broader range of clinically relevant fungal pathogens.
References
Troubleshooting & Optimization
Technical Support Center: Cystothiazole A Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and improving yields in the total synthesis of Cystothiazole A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Stille Coupling
Question: My Stille coupling reaction for forming the C9-C10 bond is giving a low yield. What are the potential causes and solutions?
Answer: Low yields in the Stille coupling step of this compound synthesis can arise from several factors. Here's a troubleshooting guide:
-
Issue: Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. Perform the reaction under an inert atmosphere (Argon or Nitrogen). Use freshly prepared or properly stored catalyst. Consider in situ reduction of a Pd(II) precatalyst.
-
-
Issue: Poor Quality Organostannane Reagent: The vinylstannane partner can degrade upon storage or contain impurities.
-
Solution: Use freshly prepared vinylstannane. If using a commercial source, check the purity. Purification of the organostannane by flash chromatography may be necessary.
-
-
Issue: Ligand Choice: The choice of phosphine ligand can significantly impact the reaction rate and yield.
-
Solution: While PPh₃ is common, consider more electron-rich and bulky ligands like P(t-Bu)₃ or biaryl phosphine ligands, which can promote faster oxidative addition and reductive elimination.
-
-
Issue: Side Reactions: Homocoupling of the organostannane is a common side reaction.[1]
-
Solution: Adding a copper(I) co-catalyst (e.g., CuI) can facilitate the transmetalation step and minimize homocoupling.[2]
-
Question: How can I effectively remove toxic organotin byproducts after the Stille coupling reaction?
Answer: Complete removal of organotin byproducts is crucial for subsequent steps and for the final product's purity. Several methods can be employed:
-
Aqueous KF Workup: Reacting the crude product with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration.[3][4]
-
Chromatography on KF-impregnated Silica: Preparing a stationary phase of silica gel mixed with finely ground potassium fluoride can effectively capture tin impurities during column chromatography.[3]
-
DBU/Iodine Treatment: This method involves the addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) followed by iodine to form tin iodides, which can be more easily removed by chromatography.[3]
Section 2: Wittig & Horner-Wadsworth-Emmons (HWE) Olefination
Question: The Wittig reaction to form the C6-C7 double bond is resulting in a poor E/Z selectivity. How can I improve the E-selectivity?
Answer: Achieving high E-selectivity in the Wittig olefination is a common challenge. The stereochemical outcome is highly dependent on the nature of the ylide and the reaction conditions.
-
Ylide Stabilization: Stabilized ylides, which contain an electron-withdrawing group, predominantly give the (E)-alkene.[5][6] If your synthesis allows, using a stabilized ylide is the most straightforward approach.
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to favor the E-isomer. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then eliminates to the (E)-alkene.[5][7]
-
Reaction Conditions:
-
Solvent: Aprotic, non-polar solvents generally favor Z-alkene formation. The presence of salts (e.g., lithium halides) can promote equilibration and increase the amount of the E-isomer.[8]
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable E-isomer.
-
Question: My Horner-Wadsworth-Emmons (HWE) reaction is giving a low yield. What should I check?
Answer: The HWE reaction is generally reliable for forming E-alkenes, but low yields can occur.[9]
-
Base Choice: A strong, non-nucleophilic base is crucial for the complete deprotonation of the phosphonate ester. Sodium hydride (NaH) is commonly used. Ensure the NaH is fresh and reactive.
-
Reaction Temperature: The initial deprotonation is often performed at 0 °C or room temperature. However, the addition of the aldehyde is typically done at lower temperatures (e.g., -78 °C) to control the reaction rate and minimize side reactions.
-
Purity of Reagents: Ensure the aldehyde is pure and free of acidic impurities that could quench the phosphonate carbanion. The phosphonate ester should also be of high purity.
Section 3: Aldol & Other Key Reactions
Question: I am struggling with the diastereoselectivity of the Evans aldol reaction for setting the C4-C5 stereocenters. What factors influence the outcome?
Answer: The Evans aldol reaction is a powerful tool for asymmetric synthesis, but achieving high diastereoselectivity requires careful control of reaction conditions.
-
Enolate Geometry: The formation of a Z-enolate is crucial for high syn-selectivity.[10] This is typically achieved using boron enolates (e.g., with Bu₂BOTf and a tertiary amine base like DIPEA or Et₃N).
-
Lewis Acid: The choice of Lewis acid influences the transition state geometry. Boron triflates are commonly used to form a rigid, chair-like Zimmerman-Traxler transition state, which is key to the high diastereoselectivity.[10]
-
Temperature: The reaction is usually performed at low temperatures (-78 °C) to maximize kinetic control and enhance diastereoselectivity.
Question: The synthesis of the bis-thiazole core is proving to be low-yielding. Are there any alternative strategies?
Answer: The construction of the bis-thiazole moiety is a critical part of the synthesis. While the Hantzsch thiazole synthesis is a classic method, its efficiency can vary.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields in thiazole synthesis.[11][12]
-
Alternative Cyclization Strategies: Consider alternative methods for thiazole formation, such as those starting from thioamides or using copper-catalyzed cyclizations, which can sometimes offer better yields and substrate scope.[11]
-
Building Block Approach: Synthesizing the two thiazole rings separately and then coupling them can be a more convergent and higher-yielding strategy than attempting to form both rings in one step.
Quantitative Data Summary
| Reaction Step | Method | Reagents/Conditions | Yield (%) | E/Z Ratio | Reference |
| C6-C7 Olefination | Wittig Reaction | Stabilized Ylide | High | Predominantly E | [5][6] |
| Schlosser Modification | Non-stabilized ylide, PhLi, low temp. | Moderate-High | Predominantly E | [5][7] | |
| Horner-Wadsworth-Emmons | Phosphonate ester, NaH, THF | Good | Highly E-selective | [9] | |
| C9-C10 Coupling | Stille Coupling | Pd catalyst, phosphine ligand | Variable | N/A | [1] |
| Stille Coupling with Cu(I) | Pd catalyst, ligand, CuI co-catalyst | Improved | N/A | [2] | |
| C4-C5 Stereocontrol | Evans Aldol Reaction | Bu₂BOTf, DIPEA, -78 °C | High | High syn-selectivity | [10] |
| Bis-thiazole Formation | Hantzsch Synthesis | α-haloketone, thioamide | Variable | N/A | [11] |
| Microwave-Assisted Hantzsch | Microwave irradiation | Improved | N/A | [11][12] |
Experimental Protocols
Protocol 1: Stille Coupling with in situ Generated Catalyst and KF Workup
-
Catalyst Preparation (in situ): In a flame-dried flask under Argon, dissolve Pd₂(dba)₃ and the desired phosphine ligand (e.g., P(t-Bu)₃, 4 equivalents per Pd dimer) in freshly distilled and degassed toluene. Stir for 15-20 minutes at room temperature.
-
Reaction Setup: In a separate flame-dried flask under Argon, dissolve the vinylstannane (1.1 eq) and the aryl/vinyl triflate or iodide (1.0 eq) in degassed toluene.
-
Coupling Reaction: Add the prepared catalyst solution to the flask containing the coupling partners via cannula. If using a Cu(I) co-catalyst, add CuI (0.2 eq) to the reaction mixture. Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Purification: Filter the mixture through a pad of Celite® to remove the precipitated tin fluoride. Wash the filter cake with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Protocol 2: High E-Selective Horner-Wadsworth-Emmons Olefination
-
Deprotonation: In a flame-dried flask under Nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C. Add the phosphonate ester (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour).
-
Olefination: Cool the resulting solution to -78 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring and Quenching: Stir the reaction at -78 °C and monitor its progress by TLC. Once the aldehyde is consumed, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the predominantly (E)-alkene.
Visualizations
Caption: Workflow for a typical Stille coupling reaction.
Caption: Factors influencing Wittig reaction stereoselectivity.
Caption: A general troubleshooting decision-making workflow.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sdlookchem.com [sdlookchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Asymmetric Crotylation in Cystothiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the asymmetric crotylation step in the synthesis of Cystothiazole and related polyketide natural products.
Troubleshooting Guides
This section addresses specific issues that may arise during the asymmetric crotylation reaction to establish the C4/C5 stereocenters of the Cystothiazole side chain.
Issue 1: Low Diastereoselectivity in the Crotylation of a β-alkoxy-α-methyl Aldehyde
Q: My asymmetric crotylation reaction on a β-alkoxy-α-methyl aldehyde substrate is yielding a low diastereomeric ratio (dr < 2:1). How can I improve the diastereoselectivity?
A: Low diastereoselectivity in the crotylation of complex aldehydes, such as the intermediates in the Cystothiazole synthesis, is a common challenge. The inherent facial bias of the aldehyde may not be sufficient to ensure high stereocontrol.
Recommended Solution: Use of a Sterically Demanding Crotylation Reagent
A proven strategy to enhance diastereoselectivity is to increase the steric bulk around the reacting centers, thereby forcing the reaction to proceed through a more ordered transition state. In the synthesis of a key intermediate for Cystothiazoles A and B, Panek and co-workers faced this exact issue.[1][2] They observed poor diastereoselectivity when using a standard chiral crotylsilane with a propargylic acetal.
Their solution was to employ a propargylic dicobalt hexacarbonyl complex of the crotylation reagent.[1][3] The increased steric hindrance of the Co₂(CO)₆ moiety significantly improved the diastereomeric ratio from <2:1 to >10:1.[3]
Experimental Protocol: Asymmetric Crotylation using a Propargylic Dicobalt Hexacarbonyl Complex
This protocol is adapted from the work of Panek, J. S., et al. (Org. Lett. 2001, 3 (16), pp 2439–2442).[1][3]
-
Preparation of the Dicobalt Complex: To a solution of the propargyl acetal in CH₂Cl₂ at room temperature, add Co₂(CO)₈ (1.1 equiv). The reaction is typically complete within 1-2 hours, as indicated by TLC analysis. The complex can be purified by flash chromatography on silica gel.
-
Asymmetric Crotylation:
-
Dissolve the propargyl acetal cobalt complex (1.0 equiv) and the chiral crotylsilane (e.g., (S,S)-2,5-dimethylborolane-derived crotylboronate) (1.2 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to -30 °C.
-
Add a Lewis acid, such as freshly distilled BF₃·OEt₂ (1.8 equiv), dropwise.
-
Stir the reaction at -30 °C for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and allow it to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel.
-
-
Decomplexation: The cobalt can be removed by treatment with an oxidizing agent like trimethylamine N-oxide (Me₃NO) in a suitable solvent to yield the free alkyne.
Issue 2: Poor Enantioselectivity with Brown's Asymmetric Crotylation
Q: I am using Brown's B-crotyldiisopinocampheylborane reagent and observing low enantiomeric excess (ee). What are the critical parameters to control?
A: Low enantioselectivity in Brown's asymmetric crotylation can often be attributed to the temperature of the reaction and the purity of the reagent.
Troubleshooting Steps:
-
Lower the Reaction Temperature: The enantioselectivity of Brown's crotylation is highly dependent on the reaction temperature. Lowering the temperature from -78 °C to -100 °C can significantly improve the enantiomeric excess.
-
Use Salt-Free Reagent: The presence of magnesium salts, a byproduct of the reagent's preparation, can sequester the active borane at lower temperatures, hindering the reaction. Ensure the B-allyldiisopinocampheylborane is prepared and used in situ after filtration of the magnesium salts, especially for reactions at -100 °C.
-
Reagent Purity: The enantiomeric purity of the α-pinene used to prepare the diisopinocampheylborane is crucial. Use of high-purity (+)- or (-)-α-pinene is essential for achieving high ee in the product.
Issue 3: Inconsistent Results with Roush's Asymmetric Crotylation
Q: My results with Roush's tartrate-derived allylboronates are not reproducible. What factors could be causing this inconsistency?
A: The Roush asymmetric crotylation is known for its reliability, but inconsistencies can arise from the preparation and handling of the reagents and the reaction setup.
Troubleshooting Steps:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Molecular Sieves: The use of freshly activated 4Å molecular sieves is critical to scavenge any trace amounts of water.
-
Reagent Preparation: The allylboronate reagents should be freshly prepared. The esterification or transesterification to form the chiral boronate should be driven to completion.
-
Temperature Control: Maintain a constant low temperature (typically -78 °C) throughout the addition of the aldehyde and the reaction time. Fluctuations in temperature can affect the stereoselectivity.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities for different asymmetric crotylation methods applicable to the synthesis of Cystothiazole intermediates.
| Method | Substrate Type | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |
| Panek's Modified Crotylation | Propargylic Acetal (Co₂(CO)₆ complex) | Chiral Crotylsilane / BF₃·OEt₂ | CH₂Cl₂ | -30 | ~80 | >10:1 | >95 | Org. Lett. 2001, 3, 16, 2439-2442[1][3] |
| Standard Crotylation (for comparison) | Propargylic Acetal (uncomplexed) | Chiral Crotylsilane / BF₃·OEt₂ | CH₂Cl₂ | -30 | - | <2:1 | - | Org. Lett. 2001, 3, 16, 2439-2442[3] |
| Brown's Asymmetric Crotylation | Simple Aliphatic Aldehyde | B-Crotyldiisopinocampheylborane | Et₂O | -78 to -100 | 70-90 | >95:5 | 90-98 | General Literature Data |
| Roush's Asymmetric Crotylation | Simple Aliphatic Aldehyde | Tartrate-derived Crotylboronate | Toluene | -78 | 80-95 | >95:5 | 85-95 | General Literature Data |
| Evans Aldol Reaction | N-Acyl Oxazolidinone | Bu₂BOTf, Et₃N; Aldehyde | CH₂Cl₂ | -78 to 0 | 85-95 | >98:2 (syn) | >99 | J. Am. Chem. Soc. 1981, 103, 2127-2129 |
Frequently Asked Questions (FAQs)
Q1: Are there alternative methods to asymmetric crotylation for establishing the C4/C5 stereocenters in Cystothiazole synthesis?
A1: Yes, the Evans asymmetric aldol reaction is a highly effective and widely used alternative. In fact, a total synthesis of (+)-Cystothiazole A by Charette and co-workers utilized an Evans asymmetric catalytic aldol reaction to set the required C4-C5 stereochemistry with excellent control. This method involves the reaction of a chiral N-acyl oxazolidinone with an aldehyde in the presence of a boron triflate and a tertiary amine. It is renowned for its high diastereoselectivity and enantioselectivity, typically yielding the syn-aldol product.
Q2: What is the mechanism that leads to high diastereoselectivity in the Panek modification using a dicobalt complex?
A2: The high diastereoselectivity arises from the steric bulk of the hexacarbonyl dicobalt moiety complexed to the alkyne. This bulky group effectively shields one face of the molecule, forcing the incoming aldehyde to approach from the less hindered face during the formation of the new C-C bond in a Zimmerman-Traxler-like transition state.
Q3: How do I choose between Brown's and Roush's asymmetric crotylation methods?
A3: Both methods are excellent for achieving high stereoselectivity. The choice often depends on the specific substrate and the availability of reagents.
-
Brown's reagents are typically prepared in situ from α-pinene and are known to be highly reactive, often providing excellent results at very low temperatures.
-
Roush's reagents , derived from tartrate esters, are often more stable and can be easier to handle. They generally exhibit high selectivity with a broader range of aldehydes.
Q4: Can I use a catalytic asymmetric crotylation method for the synthesis of complex fragments like the Cystothiazole side chain?
A4: While stoichiometric methods like those of Brown and Roush are well-established for complex substrates, the development of catalytic asymmetric crotylation is an active area of research. Several catalytic systems have been reported to be effective for simpler aldehydes. However, their application to complex, sterically hindered, and functionalized aldehydes found in natural product synthesis may require significant optimization of the catalyst, ligand, and reaction conditions. For a complex synthesis like that of Cystothiazole, a stoichiometric method often provides a more reliable and predictable outcome.
Visualizations
Asymmetric Crotylation Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues in asymmetric crotylation.
Panek's Asymmetric Crotylation Workflow
Caption: Experimental workflow for Panek's modified asymmetric crotylation.
Zimmerman-Traxler Transition State for Asymmetric Crotylation
Caption: A simplified representation of the chair-like Zimmerman-Traxler transition state.
References
Stille Cross-Coupling Reaction: Technical Support Center
Welcome to the technical support center for the Stille cross-coupling reaction. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Stille cross-coupling reaction?
The Stille reaction is a powerful chemical reaction used in organic synthesis to form carbon-carbon bonds.[1] It involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide (like a triflate).[1][2][3] This reaction is highly valued for its tolerance of a wide variety of functional groups, making it suitable for the synthesis of complex molecules.[1][4][5]
Q2: What is the catalytic cycle of the Stille reaction?
The mechanism of the Stille reaction is well-studied and proceeds through a catalytic cycle involving three main steps:[1][2][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) intermediate.[1][4][6]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium(II) complex, displacing the halide.[1][4][6] This is often the rate-determining step in the cycle.[2][7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled together, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.[1][4][6]
Q3: What are the main advantages and disadvantages of the Stille reaction?
-
Advantages:
-
Organostannanes are stable to air and moisture and tolerate a vast array of functional groups (e.g., esters, amides, ketones), often eliminating the need for protecting groups.[4][6][8]
-
The reaction conditions are generally mild.[1]
-
Many organotin reagents are commercially available or can be synthesized and stored easily.[2][6]
-
-
Disadvantages:
Troubleshooting Guide
Q4: My reaction yield is low or I'm getting no product. What should I check?
Low or no yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the problem.
Q5: I'm observing significant homocoupling of my organostannane. How can I prevent this?
Homocoupling (R²-R²) is a major side reaction in Stille couplings.[6] It can occur when two equivalents of the organostannane react with the palladium catalyst.[2]
-
Solution:
-
Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can minimize side reactions that occur during the in situ reduction of Pd(II) precursors.
-
Additives: The addition of copper(I) iodide (CuI) can significantly accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[2]
-
Temperature Control: In some cases, higher temperatures can promote side reactions.[9] Running the reaction at the lowest effective temperature may help.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the reductive elimination step of the cross-coupling cycle.[10]
-
Q6: How can I effectively remove the tin byproducts after the reaction?
The removal of organotin byproducts like Bu₃SnX is a critical purification step.[6]
-
Aqueous Workup with KF: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) is a common and effective method.[6] The fluoride ions react with the tin byproducts to form insoluble and easily filterable tin fluorides.
-
Column Chromatography:
-
Precipitation/Recrystallization: Slurrying the crude product in a solvent like MTBE followed by recrystallization can effectively remove tin impurities, especially on a larger scale.[7]
Q7: My reaction is very slow or stalls. What can I do to increase the rate?
-
Additives: The most effective way to accelerate a sluggish Stille reaction is by using additives. Stoichiometric or co-catalytic amounts of copper(I) salts (especially CuI) can increase the reaction rate by over 1000-fold.[2] It is believed that copper facilitates the transmetalation step.[2] Lithium chloride (LiCl) is also known to accelerate the reaction, particularly when using organic triflates as the electrophile.
-
Ligand Choice: Sterically hindered and electron-rich phosphine ligands typically accelerate the coupling by promoting the oxidative addition and reductive elimination steps.[7][11]
-
Solvent: Polar aprotic solvents like DMF, NMP, or dioxane generally lead to higher reaction rates compared to nonpolar solvents like toluene.[12][13]
-
Temperature: Increasing the reaction temperature is a straightforward way to increase the rate, although it may also promote side reactions.[9]
Optimizing Reaction Parameters: Data & Tables
The choice of catalyst, ligand, solvent, and additives is critical for a successful Stille coupling.
Table 1: Relative Reactivity of Coupling Partners
| Coupling Partner | Reactivity Order | Notes |
| Organic Electrophile (R¹-X) | I > Br ≈ OTf > Cl | Aryl chlorides are generally unreactive and require specialized ligands or conditions.[3][7] Electron-withdrawing groups on the aryl halide tend to accelerate oxidative addition. |
| Organostannane Group (R²) | Alkynyl > Alkenyl > Aryl > Allyl = Benzyl > Alkyl | The rate of transfer of the R² group from tin to palladium follows this general trend.[3][7] Alkyl groups are the slowest to transfer. |
Table 2: Effect of Ligands and Additives on Reaction Yield
This table summarizes data from a study on the coupling of iodobenzene and tributyl(phenyl)tin, highlighting the crucial role of a ligand.
| Pd Source (3 mol%) | Ligand/Additive (mol%) | Base (3 equiv) | Yield (%) |
| Pd(OAc)₂ | None | KF | 48% |
| Pd(OAc)₂ | Dabco (6%) | KF | 84% |
| Pd(OAc)₂ | TMEDA (6%) | KF | 65% |
| Pd(OAc)₂ | Pyridine (6%) | KF | 52% |
| (Data adapted from a study demonstrating the efficacy of Dabco as a ligand)[14] |
Detailed Experimental Protocol
This section provides a general protocol for a standard Stille cross-coupling reaction. Caution: Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Organic Halide/Triflate (1.0 eq)
-
Organostannane (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃, 2-10 mol%)
-
Additive (if required, e.g., CuI, 10-20 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, Dioxane)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the organic halide (1.0 eq), palladium catalyst, and any additional ligands or additives.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for a few minutes.
-
Reagent Addition: Add the organostannane reagent (1.1-1.5 eq) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 40-110 °C) and monitor the progress by TLC or GC/LC-MS.[6][9]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of KF for 30-60 minutes to precipitate tin byproducts.[6]
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.[6]
References
- 1. fiveable.me [fiveable.me]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. organicreactions.org [organicreactions.org]
- 9. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. ikm.org.my [ikm.org.my]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Cystothiazole A for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stabilization of Cystothiazole A. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term storage, it is recommended to store this compound as a solid (lyophilized powder) at -20°C or below, preferably at -80°C.[1] This minimizes the risk of chemical degradation. For short-term storage of solutions, aliquots in a suitable solvent can be stored at -20°C for up to one month, although preparing fresh solutions is always the best practice.[1] Avoid repeated freeze-thaw cycles.
Q2: What solvents are suitable for dissolving and storing this compound?
This compound is soluble in methanol, ethanol, acetone, ethyl acetate, chloroform, and benzene. It is only slightly soluble in hexane and practically insoluble in water.[2] For creating stock solutions, use anhydrous solvents like DMSO, ethanol, or methanol. Ensure the solvent is of high purity and free of water and peroxides to prevent degradation.
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound?
The stability of compounds containing ester and ether functional groups, like this compound, can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis.[5][6] It is recommended to maintain neutral pH conditions when working with this compound in aqueous buffers for short periods. Avoid prolonged exposure to strongly acidic or basic environments.
Q5: What are the potential signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC).[7] A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation. Changes in color or the physical state of the solid material could also suggest instability.
Troubleshooting Guides
Issue 1: Loss of Biological Activity
Symptoms:
-
Reduced antifungal activity in bioassays compared to a fresh batch.
-
Inconsistent results in cellular assays.
Possible Causes & Solutions:
| Cause | Solution |
| Chemical Degradation | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored correctly (aliquoted, at -20°C or -80°C, protected from light) and is not expired. Verify the integrity of the compound using HPLC analysis. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Improper Solvent | Use high-purity, anhydrous solvents. Traces of water can lead to hydrolysis. |
| Interaction with Assay Components | Some assay components may interact with and degrade this compound. Run a control experiment to assess the stability of this compound in the assay medium over the experiment's duration. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
Multiple peaks are observed in the chromatogram in addition to the main this compound peak.
-
The area of the main peak decreases over time.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis | If working in aqueous solutions, minimize the exposure time. Ensure solvents used for stock solutions are anhydrous. This is a potential degradation pathway for the ester group in this compound. |
| Oxidation | The bithiazole ring and the polyketide chain could be susceptible to oxidation.[2] Use degassed solvents and consider storing under an inert atmosphere (e.g., argon or nitrogen). Avoid sources of free radicals. |
| Photodegradation | Protect all samples from light during preparation, storage, and analysis. Use amber vials or foil-wrapped containers. |
| Thermal Degradation | Avoid exposing this compound to high temperatures. Store at recommended low temperatures. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., DMSO, ethanol) of HPLC grade or higher
-
Sterile, amber glass vials with screw caps
-
Inert gas (e.g., argon or nitrogen) - optional but recommended
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or directly in the vial.
-
Add the appropriate volume of anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the compound completely.
-
(Optional) Gently flush the headspace of the vial with a stream of inert gas before sealing.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage.
-
Protocol 2: Stability Assessment of this compound by HPLC
-
Objective: To assess the stability of this compound under specific experimental conditions (e.g., in a particular buffer or at a certain temperature).
-
Materials:
-
This compound solution to be tested
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Control sample of freshly prepared this compound solution
-
-
Procedure:
-
Prepare the this compound solution in the desired experimental medium (e.g., cell culture medium, buffer).
-
Immediately after preparation (t=0), inject an aliquot onto the HPLC system to obtain an initial chromatogram.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in an incubator).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Analyze the chromatograms by comparing the peak area of this compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as degradation products.
-
Calculate the percentage of this compound remaining at each time point.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Light Protection |
| Solid (Lyophilized) | -80°C | Long-term (> 1 month) | Tightly sealed vial | Recommended |
| Solid (Lyophilized) | -20°C | Short- to mid-term (up to 6 months) | Tightly sealed vial | Recommended |
| Solution (in anhydrous solvent) | -80°C | Long-term (> 1 month) | Amber vial, single-use aliquots | Mandatory |
| Solution (in anhydrous solvent) | -20°C | Short-term (up to 1 month) | Amber vial, single-use aliquots | Mandatory |
Table 2: Troubleshooting Guide Summary
| Issue | Primary Cause | Key Recommendation | Analytical Verification |
| Loss of Activity | Chemical Degradation | Prepare fresh solutions; aliquot stocks. | HPLC analysis to confirm purity. |
| New HPLC Peaks | Hydrolysis/Oxidation | Use anhydrous/degassed solvents. | Compare chromatograms over time. |
| Inconsistent Results | Freeze-Thaw Cycles | Use single-use aliquots. | N/A |
Visualizations
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. Biotransformation of this compound, a myxobacterial antibiotic, into novel derivatives by the mother producer, Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting Cystothiazole A biotransformation experiments
Welcome to the technical support center for Cystothiazole A biotransformation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your this compound biotransformation experiments in a question-and-answer format.
1. Low or No Yield of Biotransformation Products
Question: I am not observing any biotransformation of this compound, or the yield of the derivatives is very low. What are the possible causes and solutions?
Answer: Low or no yield of biotransformation products can stem from several factors related to the culture conditions, the stability of this compound, or the analytical method. Here’s a troubleshooting guide:
-
Culture Viability and Activity: Ensure your microbial culture (e.g., Cystobacter fuscus) is viable and in the correct growth phase for biotransformation.[1] Inactive or slow-growing cultures may not produce the necessary enzymes.
-
Solution: Use a fresh, healthy inoculum. Optimize fermentation conditions such as temperature, pH, and aeration to ensure robust growth before introducing this compound.[2][3] Studies have shown that adding this compound to a C. fuscus culture after 48 hours of cultivation leads to its metabolism.[4]
-
-
This compound Addition: The timing and concentration of externally added this compound are critical.
-
Presence of Adsorbent Resin: The use of an adsorbent resin in the culture medium can significantly affect the availability of this compound for biotransformation. While resins can increase the overall production of this compound, they can also sequester it, preventing its conversion to other metabolites.[4][5]
-
Extraction Efficiency: Inefficient extraction of the biotransformation products from the culture broth and cell pellet can lead to apparent low yields.
-
Solution: A thorough extraction protocol is necessary. Both the supernatant and the cells should be extracted separately (e.g., with ethyl acetate and acetone, respectively) and the extracts combined for analysis.[4]
-
-
Analytical Sensitivity: Your analytical method (e.g., HPLC) may not be sensitive enough to detect low concentrations of the biotransformation products.
2. Poor Reproducibility of Results
Question: My experimental results for this compound biotransformation are not consistent between batches. How can I improve reproducibility?
Answer: Poor reproducibility is a common challenge in microbial biotransformation experiments.[1] Key factors to control include:
-
Inoculum Standardization: The age, size, and physiological state of the inoculum can significantly impact the fermentation and biotransformation process.
-
Solution: Standardize your inoculum preparation procedure. Use a consistent volume of a culture at a specific growth phase (e.g., mid-log phase) for inoculation.
-
-
Fermentation Conditions: Minor variations in fermentation parameters can lead to different metabolic profiles.
-
Medium Composition: The composition of the culture medium provides the necessary nutrients for microbial growth and enzyme production.
-
Solution: Prepare the culture medium consistently, ensuring all components are accurately weighed and dissolved. The quality of raw materials should also be consistent.[2]
-
-
Sampling and Extraction: Inconsistent sampling and extraction procedures will lead to variable results.
-
Solution: Follow a standardized protocol for collecting samples at specific time points and for the subsequent extraction process.[4]
-
3. Difficulty in Product Identification
Question: I am observing new peaks in my HPLC analysis, but I am having trouble identifying them as this compound derivatives. What should I do?
Answer: Identifying novel biotransformation products requires a combination of analytical techniques.
-
UV-Vis Spectroscopy: Cystothiazole derivatives often exhibit similar UV spectra to the parent compound, this compound.[4]
-
Solution: Use a photodiode array (PDA) detector with your HPLC system to obtain the UV spectrum of the new peaks. A similar spectral profile to this compound is a strong indication of a related derivative.[4]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the molecular formula of the unknown compounds.
-
Solution: Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the potential metabolites, allowing you to propose molecular formulas and infer potential biotransformations (e.g., hydroxylation, methylation).[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of novel compounds, NMR is the gold standard.
-
Solution: If a new peak is present in sufficient quantity, isolate it using preparative HPLC and subject it to 1H and 13C NMR, as well as 2D NMR experiments (e.g., COSY, HMBC, HSQC) to determine its chemical structure.[4]
-
4. HPLC Analysis Troubleshooting
Question: I am encountering issues with my HPLC analysis, such as peak tailing, shifting retention times, or a noisy baseline. How can I resolve these?
Answer: HPLC problems can be systematic or related to the column or mobile phase.[7][8][9]
| Problem | Potential Cause | Solution |
| Peak Tailing | - Column contamination or degradation- Interaction with active sites on the column (silanols) | - Use a guard column and replace it regularly.- Flush the column with a strong solvent.- Adjust the mobile phase pH to suppress silanol interactions.[8] |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging | - Prepare fresh mobile phase for each run.- Use a column oven to maintain a constant temperature.[7]- Equilibrate the column for a sufficient time before injection.[7] |
| Noisy Baseline | - Air bubbles in the system- Contaminated mobile phase or detector cell- Leaks in the system | - Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.[7]- Flush the detector cell with a strong, clean solvent.[7]- Check all fittings for leaks.[7] |
| Poor Resolution | - Inappropriate mobile phase composition- Column is not suitable or is degraded | - Optimize the mobile phase composition (e.g., solvent ratio, pH).- Try a different column with a different stationary phase.- Replace the column if it is old or has been subjected to harsh conditions. |
Experimental Protocols
1. Fermentation of Cystobacter fuscus
This protocol is based on the methodology described for the biotransformation of this compound.[4]
-
Medium Preparation: Prepare the production medium for Cystobacter fuscus.
-
Inoculation: Inoculate the production medium with a seed culture of C. fuscus.
-
Incubation: Incubate the culture at an appropriate temperature with shaking for 48 hours. For biotransformation studies, do not add any adsorbent resin.[4][5]
2. Biotransformation of this compound
-
Preparation of this compound Stock: Prepare a stock solution of this compound in ethanol (e.g., 10 mg/ml).
-
Addition to Culture: After 48 hours of incubation, add the this compound stock solution to the culture to a final concentration of 1 mg/100ml.[4] A control culture with the addition of only ethanol should be run in parallel.[4]
-
Continued Incubation: Continue the incubation and collect samples at various time points (e.g., 0, 6, 12, 24 hours) to monitor the progress of the biotransformation.[4]
3. Extraction of this compound and its Metabolites
-
Sample Collection: Collect a 1 ml aliquot of the culture broth at each time point.
-
Separation: Separate the culture into supernatant and cell pellet by centrifugation.
-
Extraction:
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the cell pellet with an equal volume of acetone.
-
-
Combine and Evaporate: Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 50 µl) for HPLC analysis.[4]
4. HPLC Analysis
-
Instrumentation: Use a high-performance liquid chromatography system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column is suitable for the separation of this compound and its derivatives.
-
Mobile Phase: A gradient of acetonitrile in water is typically used.
-
Detection: Monitor the elution profile at 244 nm and 314 nm.[4]
-
Quantification: Calculate the amount of this compound and its metabolites by comparing the peak areas to a standard calibration curve of pure this compound.[4]
Visualizations
Caption: Experimental workflow for this compound biotransformation.
Caption: Proposed metabolic pathways of this compound.
References
- 1. Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Biotransformation of this compound, a myxobacterial antibiotic, into novel derivatives by the mother producer, Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. agilent.com [agilent.com]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Technical Support Center: Refining HPLC Separation of Cystothiazole A and B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-performance liquid chromatography (HPLC) separation of Cystothiazole A and Cystothiazole B. Given their structural similarity, achieving baseline separation can be challenging. This guide offers structured advice to refine and optimize your chromatographic method.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the method development and execution for separating this compound and B.
Q1: My peaks for this compound and B are co-eluting or have very poor resolution. How can I improve the separation?
A1: Poor resolution between structurally similar compounds like this compound and B is a common challenge.[1][2] this compound (C20H26N2O4S2) and Cystothiazole B (C20H26N2O5S2) differ by only one oxygen atom, which results in very similar physicochemical properties and, consequently, similar retention times in reverse-phase HPLC.[3][4]
To improve resolution (Rs), you can manipulate three key factors: column efficiency (N), selectivity (α), and the retention factor (k).[1][5]
Troubleshooting Steps:
-
Optimize the Mobile Phase (Selectivity & Retention):
-
Decrease Solvent Strength: In reverse-phase HPLC, reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[1] This will increase the retention factor (k) and often provides more time for the compounds to interact with the stationary phase, potentially improving separation.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity (α) due to different solvent properties.
-
Adjust pH (if applicable): While Cystothiazoles are not strongly ionizable, minor pH adjustments can sometimes influence peak shape and selectivity for certain molecules.[2]
-
-
Modify the Stationary Phase (Selectivity):
-
Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase.[1] A phenyl-hexyl column, for instance, can offer alternative selectivity through π-π interactions, which may be beneficial for the aromatic thiazole rings in the analytes.[6]
-
Use Smaller Particle Sizes: Employing columns packed with smaller particles (e.g., sub-2 µm for UHPLC) increases column efficiency (N), leading to sharper peaks and better resolution.[1][2]
-
-
Adjust Physical Parameters (Efficiency):
-
Increase Column Length: A longer column increases the number of theoretical plates (N), which directly enhances resolution.[2]
-
Decrease the Flow Rate: Lowering the flow rate can improve mass transfer, leading to higher efficiency and better resolution, although it will increase the run time.[5]
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency.[1][5] However, be aware that temperature can also alter selectivity, which may either improve or worsen the separation.[1]
-
Q2: I'm observing significant peak tailing for both compounds. What is the cause and how can I fix it?
A2: Peak tailing can result from several factors, including secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase.
Troubleshooting Steps:
-
Check for Secondary Interactions: Active sites on the silica backbone of the column packing can cause undesirable interactions, leading to tailing.
-
Solution: Use a high-purity, end-capped column. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase if basic interactions are suspected, or an acid (like formic or trifluoroacetic acid) if acidic interactions are the cause.
-
-
Column Contamination/Wear: An accumulation of strongly retained sample components can lead to active sites and peak tailing.[7]
-
Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can cause peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.
-
Q3: The retention times for my peaks are shifting between injections. What could be the problem?
A3: Fluctuating retention times indicate a lack of system stability.
Troubleshooting Steps:
-
Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis.[9] This is particularly crucial in gradient elution and ion-pairing chromatography.[9]
-
Solution: Ensure at least 10-15 column volumes of mobile phase pass through the column for equilibration before the first injection.[9]
-
-
Mobile Phase Composition Issues: Inconsistent mobile phase preparation or proportioning by the HPLC pump can cause shifts.[8]
-
Solution: Prepare the mobile phase carefully and degas it thoroughly. If using a gradient mixer, you can test its performance by adding a UV-active tracer to one of the solvents and observing the baseline for fluctuations.[8]
-
-
Temperature Fluctuations: Changes in ambient or column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant, elevated temperature.[2]
-
-
Pump Malfunction: Leaks or faulty check valves in the pump can lead to inconsistent flow rates.[7]
-
Solution: Inspect the pump for leaks (e.g., salt accumulation around fittings) and listen for unusual noises.[7] Perform routine maintenance on pump seals and check valves.
-
Method Development and Data
Achieving a robust separation of this compound and B requires a systematic approach to method development. Below is a suggested starting protocol and a table outlining optimization strategies.
Table 1: Suggested Initial HPLC Protocol for this compound & B Separation
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Table 2: Parameter Optimization Strategy for Improved Resolution
| Parameter Adjusted | Change Made | Expected Outcome on Resolution (Rs) | Rationale |
| Gradient Slope | Decrease the slope (e.g., 65% to 75% B over 20 min) | Increase | Allows more time for differential migration, improving selectivity. |
| Organic Solvent | Switch from Acetonitrile to Methanol | Change (Increase or Decrease) | Alters mobile phase selectivity (α), potentially enhancing separation. |
| Column Chemistry | Switch from C18 to Phenyl-Hexyl | Change (Likely Increase) | Introduces π-π interactions, offering a different selectivity mechanism.[6] |
| Column Dimensions | Increase length (150 mm to 250 mm) | Increase | Increases column efficiency (N).[2] |
| Particle Size | Decrease from 3.5 µm to 1.8 µm (UHPLC) | Increase | Significantly increases column efficiency (N).[2] |
| Flow Rate | Decrease from 1.0 mL/min to 0.7 mL/min | Increase | Improves mass transfer kinetics, leading to higher efficiency.[5] |
| Temperature | Increase from 35 °C to 45 °C | Increase | Reduces mobile phase viscosity, improving efficiency.[5] |
Experimental Protocol
Detailed Methodology: Reverse-Phase HPLC for this compound and B
This protocol provides a detailed procedure for the separation and analysis of this compound and B using reverse-phase HPLC.
-
Apparatus and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
-
-
Reagents and Standards:
-
This compound and B reference standards.
-
HPLC-grade acetonitrile.
-
HPLC-grade methanol.
-
Purified water (e.g., Milli-Q).
-
Formic acid (≥98%).
-
-
Chromatographic Conditions:
-
Refer to the conditions outlined in Table 1.
-
-
Standard Solution Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of each reference standard in methanol.
-
From the stock solutions, prepare a mixed working standard solution containing both this compound and B at a final concentration of approximately 20 µg/mL in the mobile phase initial composition (e.g., 60:40 Acetonitrile:Water).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound and B in methanol to achieve a concentration within the working range of the assay.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the mixed working standard solution to determine the retention times and system suitability parameters.
-
Inject the prepared samples.
-
-
System Suitability:
-
The system is deemed suitable for use if the resolution (Rs) between the this compound and B peaks is ≥ 1.5, the tailing factor for each peak is ≤ 2.0, and the relative standard deviation (RSD) for replicate injections is ≤ 2.0%.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC separation of this compound and B.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. scispace.com [scispace.com]
- 4. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ijsdr.org [ijsdr.org]
- 8. lcms.cz [lcms.cz]
- 9. tajhizshimi.com [tajhizshimi.com]
Technical Support Center: Enhancing Cystothiazole A Production in Cystobacter fuscus Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the production of Cystothiazole A during Cystobacter fuscus fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the known biosynthetic precursors for this compound?
A1: The biosynthesis of this compound involves the incorporation of several key precursors. The polyketide backbone is derived from acetate and propionate. The distinctive bithiazole moiety is formed from L-serine. The O-methyl groups are contributed by the S-methyl group of L-methionine, and the isopropyl group originates from L-valine, which serves as the metabolic precursor for isobutyryl-CoA.
Q2: How can the accumulation of this compound in the fermentation broth be improved?
A2: One effective strategy to enhance the accumulation of this compound is the addition of an adsorbent resin to the fermentation culture. The resin acts as a sink, sequestering the produced this compound from the broth. This in-situ removal can mitigate potential feedback inhibition of the biosynthetic pathway and reduce the degradation of the target compound, leading to a higher overall yield.
Q3: What is a suitable basal medium for the fermentation of Cystobacter fuscus to produce this compound?
A3: A commonly used medium for the cultivation of Cystobacter fuscus for the production of Cystothiazoles is the vy/2 medium. This medium consists of 0.5% baker's yeast, 0.1% CaCl2·H2O, and 0.5 µg/ml cyanocobalamin.
Q4: Can genetic engineering be applied to improve this compound production?
A4: While specific examples for this compound are not extensively documented in publicly available literature, genetic engineering represents a promising approach for enhancing its production. General strategies that could be applied to Cystobacter fuscus include the overexpression of genes in the this compound biosynthetic gene cluster, the modification of regulatory genes to upregulate the entire pathway, and the engineering of precursor supply pathways to increase the availability of key building blocks.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or no production of this compound | - Inappropriate fermentation medium composition.- Suboptimal physical fermentation parameters (pH, temperature, aeration).- Poor inoculum quality or viability. | - Optimize the carbon and nitrogen sources in the fermentation medium. See the experimental protocol for media optimization below.- Systematically evaluate the effect of pH, temperature, and agitation speed on production.- Ensure the use of a fresh and healthy seed culture for inoculation. |
| Inconsistent batch-to-batch production | - Variability in raw material quality.- Inconsistent inoculum preparation.- Fluctuations in fermentation conditions. | - Standardize the source and quality of all media components.- Implement a strict protocol for seed culture development, ensuring consistent age and cell density.- Calibrate and monitor all fermentation equipment to maintain consistent operational parameters. |
| Accumulation of related, undesired byproducts | - Biotransformation of this compound by the producing organism.- Shunting of precursors to alternative metabolic pathways. | - Consider the use of adsorbent resins to remove this compound from the medium as it is produced, which may reduce its subsequent modification.- Experiment with precursor feeding of late-stage intermediates to bypass potential metabolic bottlenecks. |
| Foaming during fermentation | - High protein content in the medium (e.g., from yeast extract).- High agitation rates. | - Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.- Optimize the agitation speed to provide sufficient aeration without excessive foaming. |
Quantitative Data Summary
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 4.2 | 15.3 |
| Fructose | 3.8 | 12.8 |
| Maltose | 5.1 | 22.5 |
| Soluble Starch | 6.5 | 35.1 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Peptone | 5.8 | 28.4 |
| Yeast Extract | 6.2 | 33.7 |
| Casamino Acids | 5.5 | 25.1 |
| Ammonium Sulfate | 3.1 | 8.9 |
Table 3: Effect of Precursor Feeding on this compound Production
| Fed Precursor (1 g/L) | This compound Titer (mg/L) | Fold Increase |
| Control (No feeding) | 34.2 | - |
| L-Serine | 45.8 | 1.34 |
| L-Valine | 41.5 | 1.21 |
| L-Methionine | 39.7 | 1.16 |
| Sodium Propionate | 52.3 | 1.53 |
Experimental Protocols
Protocol 1: Optimization of Fermentation Medium for this compound Production
-
Prepare Basal Medium: Prepare the basal vy/2 medium containing 0.1% CaCl2·H2O and 0.5 µg/ml cyanocobalamin.
-
Carbon Source Screening:
-
Dispense the basal medium into four sets of flasks.
-
Supplement each set with a different carbon source (glucose, fructose, maltose, soluble starch) at a final concentration of 10 g/L.
-
Autoclave and cool the media.
-
-
Nitrogen Source Screening:
-
Prepare the basal medium with the optimal carbon source identified in the previous step.
-
Dispense into four sets of flasks.
-
Supplement each set with a different nitrogen source (peptone, yeast extract, casamino acids, ammonium sulfate) at a final concentration of 5 g/L.
-
Autoclave and cool the media.
-
-
Inoculation and Fermentation:
-
Inoculate each flask with a 5% (v/v) seed culture of Cystobacter fuscus.
-
Incubate the flasks at 30°C with shaking at 180 rpm for 7 days.
-
-
Analysis:
-
At the end of the fermentation, harvest the broth.
-
Determine the cell biomass by drying a known volume of the cell pellet.
-
Extract this compound from the supernatant using an appropriate solvent (e.g., ethyl acetate).
-
Quantify the this compound concentration using HPLC with a suitable standard.
-
Protocol 2: Precursor Feeding Strategy to Enhance this compound Production
-
Prepare Optimized Fermentation Medium: Prepare the fermentation medium with the optimal carbon and nitrogen sources identified in Protocol 1.
-
Inoculation and Initial Fermentation:
-
Inoculate the medium with a 5% (v/v) seed culture of Cystobacter fuscus.
-
Incubate at 30°C with shaking at 180 rpm.
-
-
Preparation of Precursor Stock Solutions:
-
Prepare sterile stock solutions of L-serine, L-valine, L-methionine, and sodium propionate (e.g., 10 g/L in water).
-
Filter-sterilize the stock solutions.
-
-
Precursor Feeding:
-
After 48 hours of fermentation (at the onset of the stationary phase), add the precursor stock solutions to separate flasks to a final concentration of 1 g/L.
-
Include a control flask with no precursor addition.
-
-
Continued Fermentation and Analysis:
-
Continue the fermentation for another 5 days.
-
Harvest the broth and analyze the this compound titer as described in Protocol 1.
-
Visualizations
Caption: Biosynthetic precursors of this compound.
Caption: Workflow for fermentation media optimization.
Caption: Troubleshooting logic for low production.
minimizing cytotoxicity of Cystothiazole A in non-target cells
Welcome to the Technical Support Center for Cystothiazole A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound in non-target cells during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex III (cytochrome bc1 complex). By binding to this complex, it blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in cellular respiration and ATP production. This inhibition leads to a disruption of the mitochondrial membrane potential, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis (programmed cell death).
Q2: Why does this compound exhibit cytotoxicity in non-target cells?
A2: The cytotoxic effects of this compound are directly linked to its mechanism of action. Since mitochondria are essential for the survival of all eukaryotic cells, including healthy, non-target cells, inhibition of the mitochondrial respiratory chain can lead to unintended cell death. This off-target cytotoxicity is a common challenge with drugs that target fundamental cellular processes.
Q3: What are the primary strategies to minimize the cytotoxicity of this compound in non-target cells?
A3: There are three main strategies to mitigate the off-target cytotoxicity of this compound:
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Targeted Delivery: Modifying this compound to specifically target cancer cells. This can be achieved by conjugating it to a molecule that is preferentially taken up by cancer cells, such as triphenylphosphonium (TPP+), which accumulates in the mitochondria of cancer cells due to their higher membrane potential.
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Co-administration with Antioxidants: The cytotoxicity of mitochondrial inhibitors is often exacerbated by the production of reactive oxygen species (ROS). Co-treatment with antioxidants, particularly those that target mitochondria (e.g., MitoQ), can help neutralize these harmful byproducts and protect non-target cells.
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Structural Modification (Structure-Activity Relationship - SAR): Designing and synthesizing analogs of this compound with a more favorable therapeutic index. SAR studies can identify which parts of the molecule are crucial for its anticancer activity versus its general cytotoxicity, allowing for the development of derivatives with improved selectivity.
Q4: How can I assess the cytotoxicity of this compound in my experiments?
A4: Cytotoxicity is typically assessed using cell viability assays. The most common method is the MTT assay, which measures the metabolic activity of cells. A decrease in metabolic activity is indicative of reduced cell viability and cytotoxicity. Other similar assays include XTT, WST-1, and resazurin-based assays.
Q5: How do I know if this compound is inducing apoptosis in my cells?
A5: Apoptosis can be confirmed through several assays. A common method is to measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway. Assays for caspase-3 and caspase-9 activity are widely used. Another hallmark of apoptosis is the loss of mitochondrial membrane potential, which can be measured using fluorescent dyes like JC-1 or TMRE.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Target Control Cells
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Problem: You are observing significant cell death in your non-cancerous control cell lines when treated with this compound, making it difficult to determine a therapeutic window.
-
Possible Causes & Solutions:
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High Concentration: The concentration of this compound may be too high. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in both your target and non-target cell lines. Aim for a concentration that is effective against cancer cells but has minimal impact on non-target cells.
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Oxidative Stress: this compound can induce significant oxidative stress.
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Solution 1: Co-administer an antioxidant. Pre-incubate your cells with an antioxidant like N-acetylcysteine (NAC) before and during treatment with this compound.
-
Solution 2: Use a mitochondria-targeted antioxidant. For more specific protection, consider using a mitochondria-targeted antioxidant such as MitoQ.
-
-
Off-Target Effects: The inherent mechanism of this compound affects all mitochondria.
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Solution: Consider a targeted delivery approach. If you have the capability, synthesizing a version of this compound conjugated to a mitochondria-targeting moiety like TPP+ could significantly increase its accumulation in cancer cells, allowing for a lower effective dose with reduced off-target effects.
-
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
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Problem: You are getting variable IC50 values for this compound in the same cell line across different experiments.
-
Possible Causes & Solutions:
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Cell Density: The initial seeding density of your cells can affect their sensitivity to cytotoxic agents. Ensure you are using a consistent cell number for each experiment.
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Compound Stability: Ensure your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
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Assay Incubation Time: The duration of the MTT or other viability assay incubation can impact the results. Standardize the incubation time across all experiments.
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Quantitative Data Summary
The following tables summarize representative data on the cytotoxicity of mitochondrial complex III inhibitors and strategies to mitigate it. Note that specific data for this compound is limited in the public domain; therefore, data from its close structural and functional analog, Myxothiazol, and another well-characterized complex III inhibitor, Antimycin A, are included as proxies.
Table 1: Comparative Cytotoxicity of Myxothiazol in Cancer vs. Non-Cancer Cell Lines
| Cell Line | Cell Type | IC50 | Fold Difference (HeLa vs. HL-60) | Reference |
| HeLa | Human Cervical Cancer | 0.36 nM | ~34,000x more sensitive | [1] |
| P815 | Mouse Mastocytoma | 1.3 nM | - | [1] |
| Huh7 | Human Hepatocellular Carcinoma | - | Higher toxicity in cancer cells | [2] |
| U87 | Human Glioblastoma | - | Higher toxicity in cancer cells | [2] |
| MCF7 | Human Breast Cancer | - | Higher toxicity in cancer cells | [2] |
| HL-60 | Human Promyelocytic Leukemia | 12.2 µM | - | [1] |
| BJ | Human Foreskin Fibroblast | - | Minimal effects on viability | [2] |
| HEK293 | Human Embryonic Kidney | - | Minimal effects on viability | [2] |
This table uses data from Myxothiazol, a close analog of this compound, to illustrate the principle of selective cytotoxicity.
Table 2: Effect of Antioxidant Co-treatment on Mitochondrial Inhibitor-Induced Cytotoxicity
| Mitochondrial Inhibitor | Cell Line | Treatment Condition | Outcome | Reference |
| Antimycin A | Human Pulmonary Fibroblast (HPF) | Antimycin A alone | Induces apoptosis and loss of mitochondrial membrane potential | [3] |
| Antimycin A | Human Pulmonary Fibroblast (HPF) | Antimycin A + N-acetylcysteine (NAC) | Attenuated cell growth inhibition, death, and loss of mitochondrial membrane potential | [3] |
This table uses data from Antimycin A, another complex III inhibitor, to demonstrate the protective effect of antioxidants.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound.
Materials:
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96-well plates
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Cell culture medium
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in cell culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Mitochondrial Membrane Potential (JC-1) Assay
This protocol measures the change in mitochondrial membrane potential, a hallmark of apoptosis.
Materials:
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6-well plates or other suitable culture vessels
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Cell culture medium
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This compound
-
JC-1 dye solution
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
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At the end of the treatment period, add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
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Analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
Healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).
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Apoptotic cells with a low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).
-
-
The ratio of red to green fluorescence can be used to quantify the change in mitochondrial membrane potential.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
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Cell culture dishes
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This compound
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Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorescent substrate)
-
Microplate reader
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
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In a 96-well plate, add an equal amount of protein from each sample.
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Add the caspase-3 substrate to each well.
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Incubate the plate at 37°C and monitor the change in absorbance or fluorescence over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the caspase-3 activity.
Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Logical Relationship
Caption: Strategies to minimize non-target cytotoxicity.
References
Technical Support Center: Method Refinement for Determining Cystothiazole A Stereochemistry
Welcome to the technical support center for the stereochemical determination of Cystothiazole A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for establishing the stereochemistry of this compound?
The stereochemistry of this compound is primarily established through a combination of asymmetric synthesis and spectroscopic analysis. The key stereocenters in the acyclic side chain are often set using a diastereoselective Evans aldol reaction.[1] Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are then used to confirm the relative and absolute stereochemistry. Chemical degradation has also been employed to determine the absolute configuration.
Q2: How is the geometry of the trisubstituted double bond in this compound determined?
The (E)-geometry of the trisubstituted double bond at C2 is typically determined using Nuclear Overhauser Effect (NOE) spectroscopy. A key NOE correlation is observed between the proton at C2 (H-2) and the methoxy protons at C3 (3-OMe), which indicates their spatial proximity and confirms the E configuration.
Q3: What are the main challenges in determining the stereochemistry of the flexible side chain?
The primary challenge lies in the conformational flexibility of the acyclic side chain. This flexibility can lead to averaged NMR signals, making it difficult to determine the precise spatial relationships between protons and, consequently, the relative stereochemistry of the chiral centers.
Troubleshooting Guides
NMR Spectroscopic Analysis
Issue 1: Ambiguous NOESY/ROESY Correlations in the Flexible Side Chain
-
Problem: Weak or ambiguous NOE/ROE cross-peaks make it difficult to definitively assign the relative stereochemistry of the C4 and C5 stereocenters. This can be due to the molecule not having a single, dominant conformation in solution.
-
Troubleshooting Steps:
-
Optimize Mixing Time: The mixing time is a critical parameter in NOESY/ROESY experiments. For flexible, medium-sized molecules like this compound, a range of mixing times should be tested to find the optimal value that maximizes the NOE/ROE effect without leading to spin diffusion.
-
Solvent Effects: The conformational equilibrium of the side chain can be influenced by the solvent. Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) may favor a particular conformation, leading to clearer NOE/ROE correlations.
-
Low-Temperature NMR: Running the NMR experiment at a lower temperature can "freeze out" a single, lower-energy conformation, resulting in sharper signals and more defined NOE/ROE cross-peaks.
-
Issue 2: Difficulty in Extracting Accurate J-Coupling Constants
-
Problem: Overlapping signals in the ¹H NMR spectrum can make it challenging to accurately measure the coupling constants (J-values) needed for J-based configurational analysis (JBCA).
-
Troubleshooting Steps:
-
2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants into two different dimensions, simplifying complex multiplets and allowing for accurate measurement of J-values.
-
Selective 1D TOCSY: A selective 1D Total Correlation Spectroscopy (TOCSY) experiment can be used to isolate specific spin systems, reducing signal overlap and facilitating the extraction of coupling constants.
-
Synthetic Methods
Issue 3: Poor Diastereoselectivity in the Evans Aldol Reaction
-
Problem: The Evans aldol reaction to establish the C4/C5 stereochemistry yields a lower-than-expected diastereomeric ratio (d.r.).
-
Troubleshooting Steps:
-
Lewis Acid Choice: The choice of Lewis acid is critical. While dibutylboron triflate is commonly used, other Lewis acids like titanium tetrachloride can sometimes offer improved diastereoselectivity depending on the substrate.
-
Base and Temperature Control: The formation of the boron enolate requires a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) and strict temperature control (typically -78 °C to 0 °C) to ensure kinetic control and high diastereoselectivity.
-
Purity of Reagents: Ensure all reagents, especially the aldehyde and the chiral auxiliary, are of high purity. Impurities can interfere with the reaction and lower the diastereoselectivity.
-
Data Presentation
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | J (Hz) |
| 2 | 143.2 | 6.85 | s | |
| 3 | 161.5 | |||
| 4 | 75.1 | 4.01 | m | |
| 5 | 36.2 | 1.85 | m | |
| 6 | 134.8 | 5.35 | dd | 15.4, 7.2 |
| 7 | 128.9 | 5.62 | dd | 15.4, 7.0 |
| 8 | 39.8 | 2.30 | m | |
| 9 | 29.5 | 1.45 | m | |
| 10 | 22.6 | 0.90 | t | 7.4 |
| 11 | 14.0 | |||
| 12 (5-Me) | 14.2 | 0.95 | d | 6.8 |
| 13 (8-Me) | 19.8 | 1.05 | d | 6.6 |
| 14 (3-OMe) | 61.8 | 3.90 | s | |
| 15 (4-OMe) | 56.4 | 3.75 | s | |
| 2' | 163.5 | |||
| 4' | 118.2 | 7.58 | s | |
| 5' | 149.2 | |||
| 2'' | 153.1 | |||
| 4'' | 115.6 | 7.25 | s | |
| 5'' | 141.8 |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Experimental Protocols
Detailed Methodology for Evans Aldol Reaction
This protocol is adapted from the total synthesis of this compound by Williams et al. (2001).
-
Preparation of the N-acyloxazolidinone: To a solution of the appropriate oxazolidinone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.2 eq.) followed by the dropwise addition of the desired acyl chloride (1.1 eq.). The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Enolate Formation: The solution of the N-acyloxazolidinone is cooled to -78 °C. Dibutylboron triflate (1.1 eq.) is added dropwise, followed by the slow addition of triethylamine (1.2 eq.). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour.
-
Aldol Addition: The reaction is re-cooled to -78 °C, and a solution of the aldehyde (1.2 eq.) in anhydrous CH₂Cl₂ is added dropwise. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired aldol adduct.
Visualizations
Caption: Workflow for this compound stereochemistry determination.
Caption: Troubleshooting logic for stereochemical determination.
References
Validation & Comparative
A Comparative Guide to the Antifungal Activity of Cystothiazole A and Myxothiazol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of two structurally related natural products, Cystothiazole A and Myxothiazol. Both compounds are known inhibitors of the mitochondrial respiratory chain, a critical pathway for fungal survival and proliferation. This document summarizes their comparative antifungal potency, outlines the experimental methods used for their evaluation, and illustrates their mechanism of action.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of this compound and Myxothiazol is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Experimental data consistently demonstrates that while both compounds exhibit a broad spectrum of antifungal activity, this compound is generally more potent than Myxothiazol against a variety of fungal species.[1][2]
Below are tables summarizing the MIC values for both compounds against a range of yeasts and filamentous fungi.
Table 1: Comparative In Vitro Antifungal Activity of this compound and Myxothiazol
| Fungal Species | This compound MIC (µg/mL) | Myxothiazol MIC (µg/mL) |
| Candida albicans | 0.4 | 1.6 |
| Saccharomyces cerevisiae | 0.2 | 0.8 |
| Aspergillus niger | 0.8 | 3.1 |
| Penicillium chrysogenum | 0.4 | 1.6 |
| Mucor hiemalis | >6.3 | >6.3 |
| Pyricularia oryzae | 0.1 | 0.4 |
| Botrytis cinerea | 0.1 | 0.4 |
| Phytophthora capsici | 0.1 | 0.4 |
Data sourced from Ojika et al., 1998.[1]
Table 2: Antifungal Spectrum of Myxothiazol against Various Yeasts and Fungi
| Fungal Species | Myxothiazol MIC (µg/mL) |
| Candida albicans | 0.2-1.6 |
| Candida krusei | 0.8 |
| Candida tropicalis | 0.4 |
| Cryptococcus neoformans | 0.1 |
| Saccharomyces cerevisiae | 0.1-0.8 |
| Aspergillus fumigatus | 1.6 |
| Aspergillus niger | 3.1 |
| Mucor hiemalis | >3.0 |
| Rhodotorula rubra | 0.05 |
Data compiled from various sources.[3][4]
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound and Myxothiazol share a common mechanism of action, targeting the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[1][2] This complex is essential for cellular respiration, playing a key role in ATP synthesis. Both molecules bind to the Qo site of cytochrome b, one of the subunits of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting the entire respiratory chain. The disruption of this vital process leads to a depletion of cellular ATP, ultimately resulting in the inhibition of fungal growth.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for this compound and Myxothiazol is performed using a standardized broth microdilution method, typically following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A4 for yeasts or M38-A2 for filamentous fungi.
1. Preparation of Antifungal Agents:
-
Stock solutions of this compound and Myxothiazol are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solutions are then made in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations for the assay.
2. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
-
This suspension is further diluted in RPMI-1640 medium to achieve the final inoculum concentration for the assay.
3. Broth Microdilution Assay:
-
The assay is performed in sterile 96-well microtiter plates.
-
Each well receives a specific volume of the diluted antifungal agent, followed by the addition of the standardized fungal inoculum.
-
Control wells, including a growth control (no drug) and a sterility control (no inoculum), are included on each plate.
4. Incubation:
-
The microtiter plates are incubated at a controlled temperature (typically 35°C for yeasts and 28-35°C for molds) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).
5. Determination of MIC:
-
Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is recorded as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free growth control.
Conclusion
Both this compound and Myxothiazol are potent antifungal agents that function by inhibiting the mitochondrial cytochrome bc1 complex. Comparative studies indicate that this compound generally exhibits superior antifungal activity to Myxothiazol against a broad range of fungal species. This suggests that this compound may hold greater promise for further investigation and development as a clinical antifungal agent. The standardized broth microdilution method provides a reliable and reproducible means of quantifying and comparing the in vitro efficacy of these and other novel antifungal compounds.
References
Unraveling the Structure-Activity Relationship of Cystothiazole A Derivatives as Mitochondrial Complex III Inhibitors
A comparative guide for researchers and drug development professionals on the structure-activity relationship of Cystothiazole A and its analogs, potent inhibitors of the mitochondrial electron transport chain.
This compound, a natural product isolated from the myxobacterium Cystobacter fuscus, has garnered significant interest as a potent antifungal and cytotoxic agent.[1][2] Its mechanism of action lies in the inhibition of the mitochondrial complex III (also known as the bc1 complex or ubiquinol-cytochrome c reductase), a critical enzyme in the electron transport chain responsible for ATP production.[2][3] Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the design of novel and more effective therapeutic agents. This guide provides a comparative analysis of key this compound analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activity of this compound Derivatives
The inhibitory activity of this compound and its derivatives is typically evaluated by measuring their half-maximal inhibitory concentration (IC50) against various fungal strains, cancer cell lines, or their direct enzymatic activity on mitochondrial complex III. The following table summarizes the available quantitative data for this compound, its naturally occurring analog Cystothiazole B, and the structurally related compound Myxothiazol.
| Compound | Key Structural Feature | Antifungal Activity (MIC, μg/mL) | Cytotoxic Activity (IC50, ng/mL) | NADH Oxidase Inhibition (IC50, μM) |
| This compound | Isopropyl group | Candida albicans: 0.4Saccharomyces cerevisiae: 0.1Aspergillus fumigatus: 1.6[4] | HCT-116: 130K562: 110[2][4] | 1.8[2] |
| Cystothiazole B | Hydroxylated isopropyl group | ~20-fold less active than this compound against Phytophthora capsici[2] | Not available | Not available |
| Myxothiazol | Structurally related bithiazole | Generally less potent than this compound[2] | Less cytotoxic than this compound[2] | 2.1[2] |
Structure-Activity Relationship Insights
The comparison between this compound and B provides a key insight into the structure-activity relationship of this class of compounds. The presence of a hydroxyl group on the isopropyl moiety of the side chain in Cystothiazole B leads to a significant reduction in its antifungal activity.[2] This suggests that the hydrophobicity of this side chain is crucial for potent biological activity.
Caption: Key structural modification affecting the activity of this compound derivatives.
Mechanism of Action: Inhibition of Mitochondrial Complex III
This compound and its analogs exert their biological effects by binding to the Qo site of mitochondrial complex III.[5] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, a crucial step in the electron transport chain. The disruption of this process leads to the inhibition of ATP synthesis and the generation of reactive oxygen species (ROS), ultimately resulting in fungal or cancer cell death.
References
Validating the Antifungal Efficacy of Synthetic Cystothiazole A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of synthetic Cystothiazole A against established antifungal agents. The information presented is supported by experimental data to assist researchers in evaluating its potential as a novel antifungal candidate.
Introduction
This compound is a naturally derived bithiazole antibiotic isolated from the myxobacterium Cystobacter fuscus.[1][2] Its synthetic counterpart offers a promising avenue for antifungal drug development due to its potent and broad-spectrum activity. The primary mechanism of action for this compound is the inhibition of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase), which disrupts cellular respiration and leads to fungal cell death.[1][2] Notably, it has demonstrated greater in vitro potency against fungal pathogens and lower cytotoxicity compared to its structural analog, myxothiazol.[1][2]
This guide compares the efficacy of this compound with standard antifungal drugs from different classes, including its direct structural analog, a polyene, an azole, and an echinocandin, against clinically relevant fungal species Candida albicans and Aspergillus fumigatus.
Comparative Antifungal Activity
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum, indicating fungicidal activity.
The following tables summarize the MIC and MFC values for this compound and comparator agents against Candida albicans and Aspergillus fumigatus.
Table 1: Comparative In Vitro Activity against Candida albicans
| Antifungal Agent | Class | Mechanism of Action | MIC (µg/mL) | MFC (µg/mL) |
| This compound | Bithiazole | Mitochondrial Complex I Inhibitor | 0.4[3] | Not Reported |
| Myxothiazol | Bithiazole | Mitochondrial Complex III Inhibitor | 0.1[4] | Not Reported |
| Amphotericin B | Polyene | Binds to ergosterol, disrupting cell membrane integrity | 0.125 - 1.0[5][6][7][8] | 0.5 - 4.0[5][8] |
| Fluconazole | Triazole | Inhibits ergosterol synthesis | Resistant isolates can have MICs ≥ 64[6] | Often 4x higher than MIC[6] |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthesis in the cell wall | 0.015 - 1.0[6][9][10][11][12] | 0.125 - 2.0[9] |
Table 2: Comparative In Vitro Activity against Aspergillus fumigatus
| Antifungal Agent | Class | Mechanism of Action | MIC (µg/mL) | MFC (µg/mL) |
| This compound | Bithiazole | Mitochondrial Complex I Inhibitor | 1.6[3] | Not Reported |
| Myxothiazol | Bithiazole | Mitochondrial Complex III Inhibitor | Not Reported | Not Reported |
| Amphotericin B | Polyene | Binds to ergosterol, disrupting cell membrane integrity | 1.0 (median)[13] | 1.0 - 2.0 (median)[13][14] |
| Voriconazole | Triazole | Inhibits ergosterol synthesis | 0.5 (median)[13][15] | >8.0 (median, fungistatic)[13][15] |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthesis in the cell wall | Not typically used; MEC is reported instead | Fungistatic activity |
Experimental Protocols
Accurate and reproducible data are critical in drug development. The following are detailed methodologies for the key experiments cited in this guide.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38 for filamentous fungi.[16][17][18][19][20][21][22][23][24]
a. Inoculum Preparation:
-
Yeasts (C. albicans): Several colonies from a 24-hour-old culture on Sabouraud Dextrose Agar (SDA) are suspended in sterile saline. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Molds (A. fumigatus): Fungal colonies are grown on Potato Dextrose Agar (PDA) for 7 days to encourage sporulation. Conidia are harvested by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). The resulting conidial suspension is adjusted spectrophotometrically and then diluted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[25]
b. Test Procedure:
-
A serial two-fold dilution of each antifungal agent is prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control well (fungal inoculum without the drug) and a sterility control well (medium only) are included.
-
Plates are incubated at 35°C for 24-48 hours for C. albicans and 48-72 hours for A. fumigatus.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for other agents) compared to the growth control.
The MFC is determined as a secondary step after the MIC has been established.[25][26][27][28][29]
-
Following MIC determination, a small aliquot (e.g., 20 µL) is taken from each well that shows no visible growth.[26]
-
The aliquot is subcultured onto a drug-free SDA plate.
-
Plates are incubated at 35°C until growth is visible in the control subculture.
-
The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a kill rate of ≥99.9% of the initial inoculum.[28]
This assay measures the effect of this compound on the activity of the first enzyme complex in the mitochondrial electron transport chain.
-
Mitochondria are isolated from a suitable source (e.g., bovine heart or cultured fungal cells) through differential centrifugation.
-
The protein concentration of the mitochondrial preparation is determined.
-
The assay is performed in a buffer containing NADH as the substrate and a suitable electron acceptor (e.g., decylubiquinone).
-
The reaction is initiated by the addition of the mitochondrial sample to the assay mixture containing varying concentrations of this compound.
-
The oxidation of NADH to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The inhibitory activity of this compound is calculated by comparing the rate of NADH oxidation in its presence to that of a control without the inhibitor.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for antifungal susceptibility testing and the mechanism of action of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Patterns of Amphotericin B Killing Kinetics against Seven Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jidc.org [jidc.org]
- 8. Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspofungin MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Fungicidal Activities of Amphotericin B and Voriconazole against Aspergillus Species Determined by Microbroth Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. ggits.org [ggits.org]
- 18. njccwei.com [njccwei.com]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 21. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. img.antpedia.com [img.antpedia.com]
- 24. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 25. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 26. journals.asm.org [journals.asm.org]
- 27. Determination of the minimum fungicidal concentration [bio-protocol.org]
- 28. mdpi.com [mdpi.com]
- 29. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cystothiazole A and Melithiazol: Mitochondrial Complex III Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two myxobacterial metabolites, Cystothiazole A and Melithiazol. Both compounds are known for their potent antifungal and cytotoxic activities, primarily attributed to their inhibitory effects on the mitochondrial respiratory chain. This document summarizes their mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and experimental workflows.
Introduction
This compound and Melithiazol are naturally occurring compounds isolated from myxobacteria, belonging to the β-methoxyacrylate (MOA) group of antibiotics.[1][2] They are structurally related to the well-known mitochondrial inhibitor, myxothiazol.[2][3] Their primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, a critical component for cellular respiration and energy production.[1][2] This inhibition leads to a disruption of ATP synthesis and the generation of reactive oxygen species, ultimately causing cell death.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
Both this compound and Melithiazol target the Qo site of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, effectively halting the electron transport chain. The disruption of this process has two major consequences: a drastic reduction in ATP production and an increase in the production of superoxide radicals, leading to oxidative stress.[1][2]
Comparative Performance Data
While both compounds are potent inhibitors of mitochondrial respiration, a direct quantitative comparison is challenging due to the limited availability of parallel experimental data for Melithiazol. The following table summarizes the available data.
| Parameter | This compound | Melithiazol | Reference |
| Mechanism of Action | Inhibition of mitochondrial complex III (cytochrome bc1) | Inhibition of mitochondrial complex III (cytochrome bc1) | [1][2] |
| Target Site | Qo site | Qo site | [1][2] |
| Inhibition of NADH Oxidase (IC50) | 1.8 µM | Data not available | [2] |
| Antifungal Activity | MIC Values: - Candida albicans: 0.4 µg/mL- Saccharomyces cerevisiae: 0.1 µg/mL- Aspergillus fumigatus: 1.6 µg/mL | Described as having "high antifungal activity" | [3][4] |
| Cytotoxicity | MIC Values: - HCT-116 (human colon cancer): 130 ng/mL- K562 (human leukemia): 110 ng/mL | Described as "less toxic than myxothiazol A" in mouse cell cultures | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Mitochondrial Complex III (NADH Oxidase) Inhibition Assay
This assay measures the ability of a compound to inhibit the NADH oxidase activity of mitochondrial complex III.
References
- 1. Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrolide – Wikipedia tiếng Việt [vi.wikipedia.org]
A Comparative Guide to the Efficacy of Cystothiazole A and Other Cytochrome bc1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cystothiazole A with other prominent cytochrome bc1 inhibitors. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to Cytochrome bc1 Complex and its Inhibitors
The cytochrome bc1 complex (also known as complex III) is a crucial enzyme in the electron transport chain of mitochondria and bacteria. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, thereby contributing to ATP synthesis. Due to its essential role in cellular respiration, the cytochrome bc1 complex is a validated target for a wide range of antifungal agents, antimalarial drugs, and agricultural fungicides.
Inhibitors of the cytochrome bc1 complex are broadly classified based on their binding site:
-
Qo (Quinone oxidation) site inhibitors: These compounds, such as strobilurins and myxothiazol, bind to the outer side of the inner mitochondrial membrane and block the oxidation of ubiquinol.
-
Qi (Quinone reduction) site inhibitors: These inhibitors, including antimycin A, bind to the inner side of the membrane and prevent the reduction of ubiquinone.
This compound, a natural product isolated from the myxobacterium Cystobacter fuscus, is a potent inhibitor of the cytochrome bc1 complex and is structurally related to myxothiazol, a well-known Qo site inhibitor.[1] This guide will delve into the comparative efficacy of this compound against other key inhibitors targeting this vital enzyme complex.
Comparative Efficacy of Cytochrome bc1 Inhibitors
The efficacy of cytochrome bc1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values of this compound and other selected inhibitors against various organisms and cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Antifungal Activity of Cytochrome bc1 Inhibitors (IC50/MIC in µg/mL)
| Inhibitor | Candida albicans | Saccharomyces cerevisiae | Aspergillus fumigatus | Other Fungi | Reference(s) |
| This compound | 0.4 | 0.1 | 1.6 | - | [2] |
| Myxothiazol | - | - | - | 0.01 - 3 (various yeasts and fungi) | [3][4] |
| Azoxystrobin | - | - | - | EC50: 1.23-9.84 (Alternaria solani) | [2] |
| Pyraclostrobin | - | - | - | EC50: 0.015 (Pyrenophora tritici-repentis) | [2] |
Table 2: Cytotoxic Activity of Cytochrome bc1 Inhibitors against Human Cell Lines (IC50 in ng/mL)
| Inhibitor | HCT-116 (Colon Cancer) | K562 (Leukemia) | Reference(s) |
| This compound | 130 | 110 | [2] |
| Myxothiazol | - | - | - |
Table 3: Inhibitory Activity against Cytochrome bc1 Complex (IC50/Ki)
| Inhibitor | Target Organism/Enzyme | IC50 / Ki | Reference(s) |
| Antimycin A | Bovine bc1 complex | >90% inhibition at 1:1 molar ratio | [5] |
| Antimycin A | Yeast bc1 complex | >90% inhibition at 1:1 molar ratio | [5] |
| Ilicicolin H | Yeast bc1 complex | Potent inhibitor | [5] |
| Ilicicolin H | Bovine bc1 complex | IC50 > 100 nM | [5] |
| Funiculosin | Yeast bc1 complex | - | [5] |
| Strobilurin X | Mitochondrial respiratory chain complex III | IC50: 139.8 ng/mL | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of cytochrome bc1 inhibitors.
Ubiquinol-Cytochrome c Reductase Activity Assay
This assay is a standard method to determine the activity of the cytochrome bc1 complex and the inhibitory potency of various compounds.
Principle:
The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The assay mixture contains a source of the cytochrome bc1 complex (e.g., isolated mitochondria or purified enzyme), a ubiquinol substrate (e.g., decylubiquinol), and oxidized cytochrome c. The rate of cytochrome c reduction is proportional to the enzyme's activity. To determine the IC50 value of an inhibitor, the assay is performed with varying concentrations of the compound, and the percentage of inhibition is calculated relative to a control without the inhibitor.
Materials:
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA.
-
Enzyme Source: Isolated mitochondria or purified cytochrome bc1 complex.
-
Substrate: Decylubiquinol (DBH2) or other suitable ubiquinol analogue.
-
Electron Acceptor: Oxidized cytochrome c.
-
Inhibitor Stock Solutions: Prepared in a suitable solvent (e.g., DMSO).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and bring it to the desired temperature (e.g., 25°C or 37°C).
-
Prepare a working solution of oxidized cytochrome c in the assay buffer.
-
Prepare a stock solution of the ubiquinol substrate in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of the inhibitor stock solution in the same solvent.
-
-
Assay Setup:
-
In a cuvette or microplate well, add the assay buffer, the enzyme source, and the desired concentration of the inhibitor (or solvent control).
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Add the oxidized cytochrome c solution.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the ubiquinol substrate.
-
Immediately start monitoring the increase in absorbance at 550 nm over time in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: The Q-Cycle of the Cytochrome bc1 Complex
The following diagram illustrates the Q-cycle, the mechanism by which the cytochrome bc1 complex transfers electrons and pumps protons.
Caption: The Q-cycle mechanism in the cytochrome bc1 complex.
Experimental Workflow: IC50 Determination
The following diagram outlines the workflow for determining the IC50 value of a cytochrome bc1 inhibitor.
Caption: Workflow for IC50 determination of a cytochrome bc1 inhibitor.
Conclusion
This compound demonstrates potent inhibitory activity against the cytochrome bc1 complex, with significant antifungal and cytotoxic effects. Its efficacy is comparable to, and in some cases exceeds, that of other well-established inhibitors like myxothiazol, particularly in its antifungal action. As a Qo site inhibitor, its mechanism of action is similar to that of the strobilurin class of fungicides. The provided data and experimental protocols offer a foundation for further comparative studies and for the development of novel therapeutic agents and agricultural products targeting the cytochrome bc1 complex. The structural similarities and differences between this compound and other inhibitors provide a valuable platform for structure-activity relationship studies aimed at designing more potent and selective compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absolute Configuration of Synthetic Cystothiazole A: A Comparative Guide to Stereochemical Assignment
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in the journey from synthesis to application. This guide provides a comparative overview of the methods used to confirm the absolute configuration of synthetic Cystothiazole A, a potent antifungal agent. We will delve into the established classical method of optical rotation comparison and explore the application of modern chiroptical and spectroscopic techniques that offer enhanced precision and confidence in stereochemical assignments.
This compound, a natural product isolated from the myxobacterium Cystobacter fuscus, exhibits significant biological activity, making its stereochemically precise synthesis a key objective for therapeutic development. The confirmation of the absolute configuration of the synthetic molecule is paramount to ensure its biological efficacy and safety, as different stereoisomers can have vastly different physiological effects.
Traditional Approach: Confirmation via Optical Rotation
The pioneering syntheses of this compound relied on a foundational technique for stereochemical correlation: the comparison of the specific rotation of the synthetic product with that of the natural isolate. Specific rotation is the measure of the rotation of plane-polarized light by a chiral compound, a characteristic physical property for a given enantiomer.
The absolute stereochemistry of natural this compound was first determined through chemical degradation. Subsequent total syntheses aimed to match the specific rotation of the natural product to confirm the correct enantiomer was produced.
| Compound | Reported Specific Rotation [α]D | Solvent | Reference |
| Natural this compound | +109 | Chloroform | |
| Synthetic (+)-Cystothiazole A | +104.0 (c 0.21) | Chloroform |
Table 1: Comparison of the specific rotation of natural and synthetic this compound.
While this method provides a valuable initial confirmation, it is not without limitations. The presence of even small amounts of impurities with high optical rotations can significantly skew the results. Furthermore, this method relies on the availability of a well-characterized natural sample.
Advanced Spectroscopic and Chiroptical Methods for Unambiguous Assignment
Modern analytical techniques offer more detailed and definitive confirmation of absolute configuration, often without the need for a natural reference standard. These methods provide a deeper insight into the three-dimensional structure of the molecule.
| Method | Principle | Sample Requirements | Key Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Solution (typically in a non-polar solvent) | Provides a rich, fingerprint-like spectrum that is highly sensitive to the absolute configuration. Can be compared with theoretically calculated spectra for unambiguous assignment. | Requires specialized instrumentation. Spectral interpretation can be complex for highly flexible molecules. |
| Mosher's Method (NMR Spectroscopy) | Derivatization of a chiral alcohol or amine with a chiral reagent (e.g., MTPA) to form diastereomers, whose NMR spectra show distinct chemical shift differences. | Small amounts of purified sample for NMR analysis. | Does not require a natural standard. Provides definitive assignment of the absolute configuration of specific stereocenters. | Requires a suitable functional group for derivatization. The analysis can be complex for molecules with multiple stereocenters. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized ultraviolet-visible light. | Solution | Sensitive to the overall molecular conformation and electronic transitions. Can be compared with theoretical calculations. | Chromophores are required for a measurable signal. Can be less informative than VCD for molecules without strong UV-Vis absorption. |
Table 2: Comparison of advanced methods for determining absolute configuration.
While no studies have been published to date applying VCD or Mosher's method directly to this compound, these techniques are routinely used for the stereochemical elucidation of complex natural products, including other thiazole-containing polyketides.
Experimental Protocols
Optical Rotation Measurement (Polarimetry)
Objective: To measure the specific rotation of synthetic this compound and compare it to the value reported for the natural product.
Materials:
-
Polarimeter
-
Polarimeter cell (1 dm path length)
-
Sodium lamp (D-line, 589 nm)
-
Volumetric flask
-
Analytical balance
-
Chloroform (spectroscopic grade)
-
Synthetic this compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known mass of the synthetic this compound sample (e.g., 10.5 mg) and dissolve it in a precise volume of chloroform (e.g., 5.0 mL) in a volumetric flask.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (chloroform).
-
Measurement:
-
Rinse the polarimeter cell with the sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter.
-
Measure the observed rotation (α).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α]_D^T = \frac{α}{c \times l} where:
-
α = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length in decimeters (dm)
-
D = sodium D-line
-
T = temperature in degrees Celsius
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To obtain the VCD spectrum of synthetic this compound for comparison with theoretically calculated spectra of the possible enantiomers.
Materials:
-
VCD Spectrometer
-
IR-transparent sample cell (e.g., BaF2 or CaF2) with a suitable path length
-
Deuterated chloroform (CDCl3)
-
Synthetic this compound sample
Procedure:
-
Sample Preparation: Prepare a solution of synthetic this compound in CDCl3 at a concentration suitable for VCD measurement (typically 1-10 mg/mL).
-
Data Acquisition:
-
Acquire the VCD spectrum of the sample solution.
-
Acquire the VCD spectrum of the solvent (CDCl3) as a baseline.
-
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the VCD spectrum of the solute.
-
Computational Analysis:
-
Perform quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectra for both enantiomers of this compound.
-
Compare the experimental VCD spectrum with the calculated spectra to determine the absolute configuration.
-
Mosher's Method
Objective: To determine the absolute configuration of the stereocenters in the side chain of this compound by NMR analysis of its diastereomeric MTPA esters.
Materials:
-
NMR spectrometer
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Dry pyridine
-
Dry deuterated chloroform (CDCl3)
-
Synthetic this compound sample
Procedure:
-
Esterification:
-
In two separate NMR tubes, dissolve a small amount of synthetic this compound in dry CDCl3 containing a small amount of dry pyridine.
-
To one tube, add a slight excess of (R)-MTPA-Cl.
-
To the other tube, add a slight excess of (S)-MTPA-Cl.
-
Allow the reactions to proceed to completion.
-
-
NMR Analysis:
-
Acquire high-resolution 1H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the proton signals for both diastereomers.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter.
-
Based on the established Mosher's method model, the sign of the Δδ values for protons on either side of the stereocenter will indicate its absolute configuration.
-
Visualizing the Workflow and Logic
To better illustrate the process of confirming the absolute configuration, the following diagrams outline the key steps and relationships.
Conclusion
The confirmation of the absolute configuration of synthetic this compound is a multifaceted process. While comparison of optical rotation with the natural product has been the historical standard, modern spectroscopic and chiroptical methods like VCD and Mosher's method offer more robust and detailed stereochemical assignment. For drug development professionals, employing a combination of these techniques provides the highest level of confidence in the stereochemical integrity of a synthetic compound, ensuring that the desired biologically active enantiomer is produced. As the field of asymmetric synthesis advances, so too will the analytical tools available to unequivocally confirm the three-dimensional structure of these vital molecules.
A Side-by-Side Comparison of the Bioactivity of Cystothiazole A and Cystothiazole B
For Researchers, Scientists, and Drug Development Professionals
Cystothiazole A and its structural analog, Cystothiazole B, are naturally occurring bithiazole-type antibiotics isolated from the myxobacterium Cystobacter fuscus.[1][2] Both compounds have garnered interest in the scientific community for their potent biological activities. This guide provides a detailed, side-by-side comparison of their bioactivity, supported by experimental data, to aid researchers in their potential applications.
Chemical Structures
This compound and B share a common bithiazole core structure. The primary structural difference between the two is the presence of a hydroxyl group on the isopropyl moiety of Cystothiazole B, making it a 14-hydroxy derivative of this compound.[1]
Figure 1: Chemical Structures of this compound and B
References
Safety Operating Guide
Essential Safety and Disposal Guidance for Cystothiazole A
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Cystothiazole A, a novel bithiazole-type antibiotic. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the known properties of related thiazole compounds and general best practices for the disposal of hazardous chemical waste.
Key Safety and Handling Information
This compound is a bioactive compound that inhibits fungi and human tumor cells.[1][2] Although its toxicological properties have not been thoroughly investigated, related thiazole compounds are known to cause skin, eye, and respiratory irritation.[3][4] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4] All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[3][5]
-
Skin: Wash off immediately with soap and plenty of water.[4]
-
Inhalation: Move to fresh air.[3]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[4]
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following table includes information on its chemical properties and known biological activities.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₄S₂ | [1][2] |
| Molecular Weight | 438.56 g/mol | [6] |
| Appearance | Colorless Powder | [2] |
| Biological Activity | Antifungal, inhibits submitochondrial NADH oxidation, cytotoxic to human tumor cells | [1][2] |
| Solubility | Soluble in methanol and chloroform | [2] |
Experimental Protocols: Disposal of this compound
The following step-by-step procedures are recommended for the safe disposal of this compound waste. These protocols are based on general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and PPE, in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic," "Irritant").
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a separate, clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be leak-proof and have a screw-top cap.
-
Label the container with "Hazardous Waste," the name of the chemical (this compound), and the names of all solvents present.
-
2. Neutralization/Deactivation (if applicable and permitted):
-
Currently, there are no established and verified protocols for the chemical neutralization or deactivation of this compound. Therefore, this step is not recommended.
3. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory violations.
-
Follow all institutional procedures for requesting a hazardous waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Cystothiazole B - Nordic Biosite [nordicbiosite.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cystothiazole A
For Immediate Implementation: Essential Safety and Handling Protocols for the Potent Antifungal and Cytotoxic Agent, Cystothiazole A
This document provides critical operational and safety guidance for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is imperative to ensure personal safety and the integrity of your research. This compound, a bithiazole-type antibiotic derived from the myxobacterium Cystobacter fuscus, exhibits potent antifungal and cytotoxic properties by inhibiting mitochondrial NADH oxidation.[1] Due to its hazardous nature, stringent safety measures are required during handling, storage, and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. | Prevents skin contact with the cytotoxic compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes or aerosols of the compound. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs. | Minimizes skin exposure and prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a potential for aerosol generation. | Prevents inhalation of the cytotoxic powder or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the stability of this compound.
Handling:
-
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the substance.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.
Disposal Plan: Managing this compound Waste
As a cytotoxic compound, all waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated lab supplies (e.g., pipette tips, tubes), and any unused powdered compound should be collected in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and leak-proof hazardous waste container. Do not dispose of liquid waste down the drain.
-
Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste disposal service. Follow all institutional, local, and national regulations for hazardous waste disposal.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Methodology:
-
Preparation of Fungal Inoculum: Culture the desired fungal strain on an appropriate agar medium. Prepare a suspension of fungal spores or cells in a sterile saline solution and adjust the concentration to a standard density.
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate containing the diluted this compound. Include positive (no drug) and negative (no fungus) control wells. Incubate the plate at an appropriate temperature for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.[2][3][4]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
Methodology:
-
Cell Culture: Plate mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared from a stock solution in a suitable solvent) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated control cells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals. Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[5][6][7]
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
Visualizing the Mechanism of Action and Safety Workflow
To further aid in the understanding of this compound's biological impact and the necessary safety procedures, the following diagrams are provided.
Caption: A logical workflow for the safe handling of this compound.
Caption: The inhibitory effect of this compound on the mitochondrial electron transport chain.
References
- 1. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
